N,N-Dimethyl-3,4-DMA hydrochloride
Description
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-10(14(2)3)8-11-6-7-12(15-4)13(9-11)16-5;/h6-7,9-10H,8H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHCTXAFXBGENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346014 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-N,N-dimethylpropan-2-amine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70932-19-3 | |
| Record name | 3,4-Dimethoxydimethylamphetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070932193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dimethoxyphenyl)-N,N-dimethylpropan-2-amine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIMETHOXYDIMETHYLAMPHETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5336FH8ZEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical characteristics of N,N-Dimethyl-3,4-DMA HCl
An In-depth Technical Guide on the Physicochemical Characteristics of N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (N,N-Dimethyl-3,4-DMA HCl)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (also known as 3,4-Dimethoxydimethylamphetamine hydrochloride) is an analytical reference standard classified as a substituted amphetamine.[1][2][3] Its chemical structure is derived from the phenethylamine (B48288) backbone, common to a wide range of neuroactive compounds.[4] This guide provides a comprehensive overview of its core physicochemical characteristics, established experimental protocols for their determination, and logical workflows for its analytical characterization. This information is intended to support research, forensic applications, and drug development activities.[1]
Chemical Identity and Structure
The defining molecular features of N,N-Dimethyl-3,4-DMA HCl include a phenethylamine core with two methoxy (B1213986) groups substituted at the 3 and 4 positions of the phenyl ring, an alpha-methyl group on the ethyl side chain, and two methyl groups on the terminal amine, forming a tertiary amine. The compound is supplied as a hydrochloride salt.
-
Formal Name: 3,4-dimethoxy-N,N,α-trimethyl-benzeneethanamine, monohydrochloride[1]
-
Synonyms: 3,4-Dimethoxydimethylamphetamine, 3,4-dimethoxy-N,N-DMA[1]
-
CAS Number: 70932-19-3[1]
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and understanding its biological behavior. The known properties of N,N-Dimethyl-3,4-DMA HCl are summarized below.
General and Physical Properties
The compound is typically supplied as a crystalline solid with a purity of ≥98%.[1]
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁NO₂ • HCl | [1] |
| Formula Weight | 259.8 g/mol | [1] |
| Formulation | A crystalline solid | [1] |
| Purity | ≥98% | [1] |
Solubility
Solubility data is crucial for preparing solutions for analytical testing or biological assays.
| Solvent | Concentration |
| DMF | 5 mg/ml |
| DMSO | 10 mg/ml |
| Ethanol (B145695) | 5 mg/ml |
| PBS (pH 7.2) | 10 mg/ml |
| (Source: Cayman Chemical[1]) |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the identity and structure of the molecule.
| Technique | Data | Source |
| UV Spectroscopy (λmax) | 232 nm | [1] |
| SMILES String | COC1=C(OC)C=CC(CC(C)N(C)C)=C1.Cl | [1] |
| InChI Code | InChI=1S/C13H21NO2.ClH/c1-10(14(2)3)8-11-6-7-12(15-4)13(9-11)16-5;/h6-7,9-10H,8H2,1-5H3;1H | [1] |
| InChI Key | GMHCTXAFXBGENV-UHFFFAOYSA-N | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of physicochemical data. The following sections describe standard protocols for determining the properties listed above.
Synthesis via Reductive Amination
While various synthetic routes may exist, substituted amphetamines are often synthesized via reductive amination. This process typically involves the reaction of a ketone precursor (in this case, 3,4-dimethoxyphenyl-2-propanone) with a primary or secondary amine (dimethylamine) in the presence of a reducing agent.
General Protocol:
-
Reaction Setup: The ketone precursor and dimethylamine (B145610) are dissolved in a suitable solvent (e.g., methanol, ethanol).
-
Formation of Imine/Enamine: The ketone and amine react to form an intermediate iminium ion.
-
Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to the mixture. This agent selectively reduces the iminium ion to the final tertiary amine.
-
Workup and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, often through column chromatography.
-
Salt Formation: The purified free base is dissolved in a solvent like diethyl ether or isopropanol, and a solution of hydrochloric acid in a suitable solvent is added to precipitate the hydrochloride salt.
-
Final Product: The resulting solid is collected by filtration and dried to yield N,N-Dimethyl-3,4-DMA as the hydrochloride salt.
Solubility Determination
The solubility values provided are typically determined by preparing saturated solutions.
General Protocol:
-
Sample Preparation: An excess amount of N,N-Dimethyl-3,4-DMA HCl is added to a fixed volume of the target solvent (e.g., DMSO, Ethanol) in a vial.
-
Equilibration: The mixture is agitated (e.g., using a shaker or vortex mixer) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: The resulting suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the result against a calibration curve of known concentrations.
UV-Vis Spectrophotometry
This technique is used to measure the absorbance of ultraviolet and visible light by a sample, providing information about its electronic transitions.
General Protocol:
-
Solution Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, typically ethanol or methanol.
-
Blank Measurement: The absorbance of the pure solvent is measured across the desired wavelength range (e.g., 200-400 nm) to obtain a baseline or "blank" spectrum.
-
Sample Measurement: The absorbance of the sample solution is then measured over the same range.
-
Data Analysis: The blank spectrum is subtracted from the sample spectrum. The wavelength(s) at which maximum absorbance occurs (λmax) are identified. For N,N-Dimethyl-3,4-DMA HCl, a λmax of 232 nm has been reported.[1]
Visualizations
Diagrams are provided to illustrate key workflows and relationships relevant to the characterization of N,N-Dimethyl-3,4-DMA HCl.
Caption: Analytical workflow for physicochemical characterization.
Caption: Logical relationships of physicochemical properties.
References
N,N-Dimethyl-3,4-DMA hydrochloride mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of N,N-Dimethyl-3,4-DMA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (N,N-Dimethyl-3,4-DMA HCl) is a substituted amphetamine derivative. Due to a scarcity of direct research on this specific compound, this technical guide synthesizes information from structurally related molecules, primarily 3,4-dimethoxyamphetamine (3,4-DMA) and N,N-dimethylamphetamine, to propose a putative mechanism of action. The core of its activity is likely centered on the modulation of monoaminergic systems, with a predicted affinity for serotonin (B10506) receptors. This document provides a comprehensive overview of the inferred pharmacology, supported by quantitative data from analogous compounds, detailed experimental methodologies for characterization, and visual representations of associated signaling pathways.
Introduction
N,N-Dimethyl-3,4-DMA is a member of the phenethylamine (B48288) and amphetamine chemical classes, characterized by a dimethoxy-substituted phenyl ring and a dimethylated amine group. Its pharmacological profile has not been extensively delineated in scientific literature. However, by examining its structural components—the 3,4-dimethoxyamphetamine backbone known for its interaction with serotonergic systems and the N,N-dimethyl group which typically modulates stimulant properties—we can construct a hypothetical mechanism of action. It is postulated that N,N-Dimethyl-3,4-DMA HCl primarily acts as a modulator of serotonin receptors, with potential interactions with monoamine transporters.
Inferred Pharmacological Profile
The pharmacological actions of N,N-Dimethyl-3,4-DMA HCl are likely a composite of the effects conferred by its 3,4-dimethoxyamphetamine structure and its N,N-dimethyl substitution.
-
Interaction with Serotonin Receptors: The 3,4-dimethoxy substitution pattern on the amphetamine core is associated with affinity for serotonin receptors. The parent compound, 3,4-DMA, has been shown to bind to 5-HT₂A and 5-HT₁ receptors, albeit with low affinity.[1] Psychedelic and hallucinogenic properties of many substituted amphetamines are mediated through agonism at the 5-HT₂A receptor.[2]
-
Monoamine Transporter Activity: Amphetamine and its derivatives are well-known to interact with monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT), often acting as releasing agents or reuptake inhibitors.[3][4] The N,N-dimethyl substitution, as seen in N,N-dimethylamphetamine, tends to produce weaker stimulant effects compared to methamphetamine or amphetamine, suggesting a potentially altered interaction with these transporters.[5] It is also suggested that N,N-dimethylamphetamine may act as a prodrug for methamphetamine and amphetamine.[5]
-
Enzymatic Inhibition: 3,4-DMA has been identified as an inhibitor of monoamine oxidase A (MAO-A).[1] This property could contribute to an overall increase in synaptic concentrations of monoamines.
Quantitative Data from Structurally Related Compounds
| Compound | Target | Assay Type | Species | Value | Reference |
| 3,4-Dimethoxyamphetamine (3,4-DMA) | 5-HT₂A Receptor | Radioligand Binding (Kᵢ) | Rat | 43,300 nM | [1] |
| 3,4-Dimethoxyamphetamine (3,4-DMA) | 5-HT₁ Receptor | Radioligand Binding (Kᵢ) | Rat | 64,600 nM | [1] |
| 3,4-Dimethoxyamphetamine (3,4-DMA) | Monoamine Oxidase A (MAO-A) | Inhibition Assay (IC₅₀) | - | 20,000 nM | [1] |
Signaling Pathways
Based on the inferred interaction with the 5-HT₂A receptor, a primary downstream signaling cascade would involve the Gq/11 protein pathway.
Caption: Inferred 5-HT₂A receptor Gq/11 signaling pathway for N,N-Dimethyl-3,4-DMA.
Experimental Protocols
To empirically determine the mechanism of action of N,N-Dimethyl-3,4-DMA HCl, the following experimental protocols are recommended.
Radioligand Receptor Binding Assay
This assay determines the affinity (Kᵢ) of N,N-Dimethyl-3,4-DMA HCl for specific receptors.
-
Objective: To quantify the binding affinity of the test compound for a panel of receptors, including but not limited to 5-HT₁A, 5-HT₂A, 5-HT₂C, DAT, NET, and SERT.
-
Materials:
-
Cell membranes expressing the target receptor.
-
A specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).
-
N,N-Dimethyl-3,4-DMA HCl at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of N,N-Dimethyl-3,4-DMA HCl.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of N,N-Dimethyl-3,4-DMA HCl that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Monoamine Transporter Uptake Assay
This assay determines if N,N-Dimethyl-3,4-DMA HCl acts as a reuptake inhibitor or a releasing agent at DAT, NET, and SERT.
-
Objective: To measure the effect of the test compound on the uptake of radiolabeled monoamines into synaptosomes or cells expressing the respective transporters.
-
Materials:
-
Synaptosomes or cells expressing DAT, NET, or SERT.
-
Radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
N,N-Dimethyl-3,4-DMA HCl at various concentrations.
-
Uptake buffer.
-
-
Procedure:
-
Pre-incubate the synaptosomes or cells with varying concentrations of N,N-Dimethyl-3,4-DMA HCl.
-
Initiate uptake by adding the radiolabeled monoamine.
-
Incubate for a short period at 37°C.
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity accumulated inside the cells or synaptosomes.
-
To test for release, preload the cells/synaptosomes with the radiolabeled monoamine and then expose them to the test compound.
-
Analyze the data to determine if the compound inhibits uptake (IC₅₀) or stimulates release (EC₅₀).
-
Inositol (B14025) Phosphate (IP₁) Accumulation Assay
This functional assay measures the agonistic activity of N,N-Dimethyl-3,4-DMA HCl at Gq-coupled receptors like 5-HT₂A.
-
Objective: To quantify the production of inositol monophosphate (IP₁) as a measure of Gq-coupled receptor activation.
-
Materials:
-
Cells expressing the 5-HT₂A receptor.
-
N,N-Dimethyl-3,4-DMA HCl at various concentrations.
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit IP₁ degradation.
-
IP₁ HTRF assay kit (containing IP₁-d2 and anti-IP₁ antibody-Cryptate).
-
HTRF-compatible microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Wash the cells and add stimulation buffer with LiCl.
-
Add varying concentrations of N,N-Dimethyl-3,4-DMA HCl to the wells.
-
Incubate to allow for IP₁ accumulation.
-
Lyse the cells and add the HTRF detection reagents.
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
Calculate the EC₅₀ value from the dose-response curve.[6]
-
Conclusion
While direct experimental evidence is lacking, the chemical structure of this compound strongly suggests that its mechanism of action involves modulation of the serotonergic system, likely through interaction with 5-HT₂A receptors, and potential effects on monoamine transporters. The N,N-dimethylation may attenuate the stimulant properties typically associated with amphetamines. The provided experimental protocols offer a clear path for the empirical validation of this inferred mechanism, which is crucial for a comprehensive understanding of its pharmacological profile for any future drug development endeavors.
References
- 1. 3,4-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The substituted amphetamines 3,4-methylenedioxymethamphetamine, methamphetamine, p-chloroamphetamine and fenfluramine induce 5-hydroxytryptamine release via a common mechanism blocked by fluoxetine and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethylamphetamine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Potential Pharmacological Profile of 3,4-Dimethoxydimethylamphetamine: An In-depth Technical Guide
Disclaimer: Scientific literature extensively documents various substituted amphetamines; however, specific pharmacological data for 3,4-Dimethoxydimethylamphetamine (DMMDA) is exceptionally scarce. This guide synthesizes available information on closely related structural analogs, primarily 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (also referred to as DMMDA in some literature) and 3,4-Dimethoxyamphetamine (3,4-DMA), to project a potential pharmacological profile for the target compound. The data presented herein is for informational and research purposes only and should be interpreted with significant caution, as minor structural modifications can lead to substantial differences in pharmacological activity.
Executive Summary
3,4-Dimethoxydimethylamphetamine belongs to the phenethylamine (B48288) and amphetamine classes of chemical compounds. Based on the pharmacological profiles of its structural analogs, it is hypothesized to primarily interact with the serotonergic system, potentially acting as a serotonin (B10506) 5-HT2A receptor agonist and possibly as a monoamine releasing agent. Subjective effects, as reported for the related compound 2,5-Dimethoxy-3,4-methylenedioxyamphetamine, are suggested to be psychedelic in nature, with visual, cognitive, and sensory alterations.[1][2] A comprehensive pharmacological workup, including receptor binding affinity, functional activity assays, and in vivo studies, is required to definitively characterize the profile of 3,4-Dimethoxydimethylamphetamine.
Comparative Pharmacological Data of Structural Analogs
Due to the absence of specific data for 3,4-Dimethoxydimethylamphetamine, the following tables summarize quantitative data for the closely related compound 3,4-Dimethoxyamphetamine (3,4-DMA) and other relevant analogs. This data provides a comparative framework for understanding potential structure-activity relationships.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of 3,4-DMA and Related Compounds [3]
| Compound | 5-HT1A | 5-HT2A |
| 3,4-DMA | - | >10,000 |
| 2,5-DMA | - | 1,800 |
| DOM | - | 50 |
Lower Ki values indicate higher binding affinity. "-" indicates data not available. Data is compiled from various sources and experimental conditions may differ; direct comparison should be made with caution.[3]
Projected Pharmacodynamics
Based on the pharmacology of related compounds, 3,4-Dimethoxydimethylamphetamine is anticipated to interact with monoamine systems. The primary mechanism of action for many substituted amphetamines involves interaction with serotonin receptors, particularly the 5-HT2A receptor, which is a key mediator of psychedelic effects.[4][5] Additionally, effects on monoamine transporters, leading to the release and/or inhibition of reuptake of serotonin, dopamine, and norepinephrine, are plausible.[4][6]
Serotonergic System Interactions
The psychedelic effects of compounds like 2,5-Dimethoxy-3,4-methylenedioxyamphetamine are primarily attributed to their agonist activity at the 5-HT2A receptor.[1][5] This receptor is a Gq/11-coupled protein that, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[3]
Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.
Experimental Protocols
The following are generalized experimental protocols for key assays used to characterize the pharmacological profile of substituted amphetamines.
Radioligand Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki (inhibition constant) of 3,4-Dimethoxydimethylamphetamine at various G-protein coupled receptors (e.g., 5-HT2A).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK 293 cells transfected with the human 5-HT2A receptor).
-
Radiolabeled ligand with high affinity for the receptor (e.g., [³H]ketanserin for 5-HT2A).
-
Unlabeled test compound (3,4-Dimethoxydimethylamphetamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A solution of the unlabeled test compound at various concentrations.
-
A fixed concentration of the radiolabeled ligand.
-
The prepared cell membrane suspension.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand receptor binding assay.
In Vitro Functional Assays (e.g., Calcium Flux Assay)
These assays measure the functional response of a cell upon receptor activation by the test compound.
Objective: To determine the EC50 (half-maximal effective concentration) and efficacy of 3,4-Dimethoxydimethylamphetamine at a specific receptor (e.g., 5-HT2A).
Materials:
-
Cells stably expressing the receptor of interest (e.g., HEK 293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Test compound (3,4-Dimethoxydimethylamphetamine).
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve. Determine the EC50 and maximum efficacy from this curve.
Projected Pharmacokinetics and Metabolism
The pharmacokinetics of 3,4-Dimethoxydimethylamphetamine have not been studied. However, based on related compounds like MDMA, it is likely metabolized in the liver via several pathways, including O-demethylation, N-dealkylation, and deamination.[7] The specific metabolites and their potential activity are unknown. The route of administration and dosage will significantly influence the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. It is important to note that some amphetamine derivatives exhibit non-linear pharmacokinetics, where an increase in dose can lead to a disproportionately larger increase in plasma concentration, potentially due to saturation of metabolic enzymes.[8][9]
Conclusion
The pharmacological profile of 3,4-Dimethoxydimethylamphetamine remains to be elucidated through empirical research. The information presented in this guide, based on structurally similar compounds, suggests a potential interaction with the serotonergic system, particularly as a 5-HT2A receptor agonist, which may result in psychedelic effects. Comprehensive in vitro and in vivo studies are necessary to determine its precise receptor binding affinities, functional activities, pharmacokinetic properties, and behavioral effects. Such research will be crucial for a thorough understanding of its potential therapeutic applications and toxicological risks.
References
- 1. DMMDA - Wikipedia [en.wikipedia.org]
- 2. DMMDA [chemeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MMDA (drug) - Wikipedia [en.wikipedia.org]
- 6. Synthesis and pharmacological evaluation of ring-methylated derivatives of 3,4-(methylenedioxy)amphetamine (MDA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of 3,4-(Methylenedioxy)-methamphetamine | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 8. Nonlinear Pharmacokinetics of (±)3,4-Methylenedioxymethamphetamine (MDMA) and Its Pharmacodynamic Consequences in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma pharmacokinetics of 3,4-methylenedioxymethamphetamine after controlled oral administration to young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N,N-Dimethyl-3,4-DMA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 70932-19-3 Synonyms: 3,4-Dimethoxydimethylamphetamine, 3,4-dimethoxy-N,N-DMA
Chemical and Physical Properties
N,N-Dimethyl-3,4-DMA hydrochloride is an analytical reference standard classified as a substituted amphetamine. It is intended for research and forensic applications and is not for human or veterinary use.[1] The compound is the N,N-dimethylated analog of 3,4-dimethoxyamphetamine (3,4-DMA).
Below is a summary of its key chemical and physical properties.
| Property | Value | Reference |
| Formal Name | 3,4-dimethoxy-N,N,α-trimethyl-benzeneethanamine, monohydrochloride | [1] |
| Molecular Formula | C₁₃H₂₁NO₂ • HCl | [1] |
| Formula Weight | 259.8 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| λmax | 232 nm | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 5 years | [1] |
Solubility:
Synthesis
Logical Synthesis Workflow:
Caption: Probable synthesis of N,N-Dimethyl-3,4-DMA via reductive amination.
Experimental Protocol (Hypothetical): Reductive Amination
-
Imine Formation: 3,4-Dimethoxyphenyl-2-propanone is reacted with an excess of dimethylamine in a suitable solvent (e.g., methanol) to form an intermediate iminium ion. The reaction is typically carried out under neutral to slightly acidic conditions to facilitate imine formation.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst), is introduced to reduce the iminium ion to the tertiary amine, N,N-Dimethyl-3,4-DMA.
-
Work-up and Purification: The reaction mixture is worked up to remove unreacted reagents and byproducts. This typically involves extraction and chromatographic purification to yield the freebase of N,N-Dimethyl-3,4-DMA.
-
Salt Formation: The purified freebase is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate this compound. The resulting solid can be collected by filtration and dried.
Analytical Methods
Comprehensive analytical data for this compound is limited. However, based on its structure as a substituted amphetamine, standard analytical techniques for this class of compounds would be applicable.
a) Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the identification of amphetamine-type substances.
Hypothetical GC-MS Experimental Protocol:
-
Sample Preparation: A solution of this compound is made basic to convert it to the freebase, which is then extracted into an organic solvent like chloroform (B151607) or ethyl acetate.
-
Instrumentation:
-
GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection.
-
Temperature Program: An initial oven temperature of around 100°C, ramped up to approximately 280-300°C.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
-
Expected Fragmentation: The mass spectrum would be expected to show a molecular ion peak and characteristic fragments resulting from cleavage of the alpha-beta carbon-carbon bond and fragmentation of the amine side chain.
b) High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the quantification and purity assessment of this compound.
Hypothetical HPLC Experimental Protocol:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detector: UV detector set at the compound's λmax of 232 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
c) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.
Hypothetical NMR Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) for the freebase or deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD) for the hydrochloride salt.
-
Spectra: ¹H NMR and ¹³C NMR spectra would be acquired. 2D NMR techniques like COSY, HSQC, and HMBC would be used for unambiguous assignment of all proton and carbon signals.
-
Expected ¹H NMR Signals: The spectrum would show signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the protons on the propane (B168953) side chain, and the N,N-dimethyl groups.
Pharmacology and Toxicology (Inferred)
Specific pharmacological and toxicological data for this compound are not available in the public domain. However, its effects can be inferred from the pharmacology of structurally related compounds.
a) Mechanism of Action (Hypothesized)
As a substituted amphetamine, N,N-Dimethyl-3,4-DMA is likely to act as a monoamine releasing agent and/or a reuptake inhibitor at the serotonin, dopamine, and norepinephrine (B1679862) transporters. The N,N-dimethyl substitution, in comparison to N-methyl or primary amine analogs, may alter its potency and selectivity for these transporters. For instance, in some series of amphetamine analogs, N,N-dimethylation has been shown to decrease dopaminergic and serotonergic neurotoxicity compared to the parent compound.
Hypothesized Signaling Pathway Involvement:
Caption: Hypothesized interaction with monoamine transporters.
b) Pharmacokinetics (Inferred)
The pharmacokinetic profile of this compound has not been studied. Based on related amphetamines, it is likely to be readily absorbed after oral administration, distributed to the central nervous system, and metabolized in the liver, primarily by cytochrome P450 enzymes. The N,N-dimethyl group may influence its metabolic pathway compared to other amphetamines.
c) Toxicology (Inferred)
The toxicological properties of this compound are unknown. As a substituted amphetamine, potential adverse effects could include sympathomimetic effects such as increased heart rate and blood pressure, as well as central nervous system effects. The safety data sheet for the related compound N,N-Dimethylamphetamine (hydrochloride) indicates it is harmful if swallowed and is suspected of damaging fertility or the unborn child.[2]
Experimental Protocols (General)
While specific experimental data for this compound is lacking, the following are general protocols that would be used to characterize its pharmacological and toxicological properties.
a) In Vitro Receptor Binding Assay
This assay would determine the affinity of the compound for various receptors and transporters.
Experimental Workflow:
Caption: Workflow for an in vitro receptor binding assay.
b) In Vivo Behavioral Studies in Rodents
These studies would assess the psychoactive effects of the compound.
Experimental Protocol:
-
Animals: Male mice or rats would be used.
-
Drug Administration: this compound would be dissolved in a suitable vehicle (e.g., saline) and administered via an appropriate route (e.g., intraperitoneal injection).
-
Behavioral Tests:
-
Locomotor Activity: To measure stimulant effects.
-
Drug Discrimination: To assess subjective effects similar to known drugs of abuse.
-
Head-Twitch Response: To evaluate potential hallucinogenic-like effects mediated by 5-HT₂ₐ receptors.
-
-
Data Analysis: Behavioral responses would be quantified and compared between different dose groups and a vehicle control group.
Conclusion
This compound is a substituted amphetamine available as a research and forensic standard. While its chemical and physical properties are documented by suppliers, there is a significant lack of published data regarding its synthesis, analytical characterization, pharmacology, and toxicology. The information presented in this guide is largely inferred from the properties of structurally related compounds. Further research is required to fully elucidate the specific characteristics and biological effects of this molecule.
References
An In-depth Technical Guide to the Structural Analogues of N,N-Dimethyl-3,4-DMA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analogues of N,N-Dimethyl-3,4-dimethoxyamphetamine (N,N-Dimethyl-3,4-DMA) hydrochloride. It delves into their synthesis, pharmacological activities, and structure-activity relationships (SAR), with a primary focus on their interaction with the Trace Amine-Associated Receptor 1 (TAAR1). This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and neuroscience, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.
Introduction
N,N-Dimethyl-3,4-dimethoxyamphetamine (N,N-Dimethyl-3,4-DMA), a substituted phenethylamine (B48288), and its structural analogues are of significant interest in medicinal chemistry and pharmacology. These compounds are derivatives of phenethylamine, a core structure found in numerous endogenous neurochemicals and synthetic drugs. The pharmacological profile of these analogues is largely dictated by the nature and position of substituents on the phenyl ring and the nitrogen atom of the ethylamine (B1201723) side chain.
A key molecular target for many N,N-dimethyl-substituted phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor (GPCR) that modulates monoaminergic systems, including dopamine, serotonin, and norepinephrine, making it a promising target for the treatment of various neuropsychiatric disorders.[1] N,N-Dimethylphenethylamine has been identified as a potent agonist at the human TAAR1.[1] This guide will explore the synthesis of these compounds, their pharmacological effects, primarily at TAAR1, and the underlying structure-activity relationships.
Synthesis of Structural Analogues
The synthesis of N,N-dimethyl-substituted phenethylamine analogues can be achieved through various established organic chemistry methodologies. A common and efficient method is reductive amination . This process typically involves the reaction of a corresponding phenylacetone (B166967) or phenethylamine precursor with an amine source in the presence of a reducing agent.
A relevant synthetic approach is exemplified by the preparation of N-benzyl-N-methyl-3,4-dimethoxyphenethylamine, a close structural analogue.[2] This synthesis involves the reaction of 3,4-dimethoxyphenethylamine (B193588) with benzaldehyde (B42025) and formaldehyde (B43269) in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas.[2] Subsequent removal of the benzyl (B1604629) protecting group would yield the N-methyl derivative, and a further methylation step would produce the N,N-dimethyl analogue.
General Synthetic Workflow:
Caption: General workflow for the synthesis of N,N-Dimethyl-3,4-dimethoxyphenethylamine via reductive amination.
Pharmacological Activity and Structure-Activity Relationships
The primary pharmacological target for many N,N-dimethyl-substituted phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1).[1] Activation of TAAR1, a Gs-coupled receptor, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade can modulate the activity of various downstream effectors, influencing neurotransmitter release and neuronal excitability.
The following table summarizes the in vitro activity of a series of phenethylamine analogues at the human TAAR1, providing insights into their structure-activity relationships.
Table 1: In Vitro Activation of Human Trace Amine-Associated Receptor 1 (TAAR1) by Phenethylamine Analogues
| Compound | Structure | EC50 (µM) | Emax (%) |
| Phenethylamine | 8.8 | 97 | |
| N,N-Dimethylphenethylamine | 21 | 64 | |
| Higenamine | 0.98 | 93 | |
| β-Methylphenethylamine | 2.1 | 77 | |
| Tyramine (B21549) | 9.5 | 77 | |
| Methyltyramine | 23 | 83 | |
| p-Octopamine | 46 | 85 | |
| Hordenine | 47 | 82 | |
| Halostachine | 74 | 104 | |
| p-Synephrine | 92 | 85 |
Data extracted from "In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements".[3][4][5] Emax is expressed as a percentage of the maximal response to the reference agonist phenethylamine.
From the data presented, several structure-activity relationship trends can be observed:
-
N-Alkylation: The presence of two methyl groups on the nitrogen atom in N,N-Dimethylphenethylamine (EC50 = 21 µM) appears to decrease potency at TAAR1 compared to the parent compound, phenethylamine (EC50 = 8.8 µM).[3][5]
-
Hydroxylation of the Phenyl Ring: The introduction of hydroxyl groups on the phenyl ring, as seen in tyramine and p-octopamine, generally maintains or slightly decreases potency compared to phenethylamine.
-
β-Methylation: The addition of a methyl group at the beta position of the ethylamine side chain, as in β-methylphenethylamine, results in a significant increase in potency (EC50 = 2.1 µM).[3][5]
Signaling Pathway of TAAR1 Activation
The activation of TAAR1 by an agonist, such as N,N-Dimethyl-3,4-DMA or its analogues, initiates a well-defined intracellular signaling cascade.
Caption: Simplified signaling pathway of TAAR1 activation by an agonist.
Experimental Protocols
Synthesis of N,N-Dimethyl-3,4-dimethoxyphenethylamine Hydrochloride (Illustrative Protocol)
This protocol is a representative example based on the principles of reductive amination.
Materials:
-
3,4-Dimethoxyphenethylamine
-
Formaldehyde (37% aqueous solution)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol
-
Hydrochloric acid (ethanolic solution)
-
Diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine (1 equivalent) in methanol.
-
Add aqueous formaldehyde (2.2 equivalents) to the solution and stir for 1 hour at room temperature.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 equivalents) in small portions.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1M HCl until the solution is acidic.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2M NaOH and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
To the ethereal solution, add an ethanolic solution of HCl dropwise until precipitation of the hydrochloride salt is complete.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N,N-Dimethyl-3,4-dimethoxyphenethylamine hydrochloride.
In Vitro TAAR1 Activation Assay (cAMP Accumulation Assay)
This protocol describes a method to determine the potency (EC50) and efficacy (Emax) of test compounds at the human TAAR1 receptor.
Materials:
-
HEK293 cells stably expressing human TAAR1
-
Cell culture medium (e.g., DMEM) with supplements
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds (structural analogues of N,N-Dimethyl-3,4-DMA)
-
Reference agonist (e.g., phenethylamine)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Culture: Culture HEK293-hTAAR1 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a density of approximately 20,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Assay: a. Remove the culture medium from the cells and wash once with assay buffer. b. Add 50 µL of the diluted test compounds or reference agonist to the respective wells. c. Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Perform the cAMP detection assay as per the kit protocol.
-
Data Analysis: a. Plot the response (e.g., fluorescence ratio) against the logarithm of the compound concentration. b. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for each compound.
Experimental Workflow for TAAR1 Activation Assay:
Caption: Workflow for determining the in vitro activation of TAAR1 by test compounds.
Conclusion
This technical guide has provided a detailed overview of the structural analogues of N,N-Dimethyl-3,4-DMA hydrochloride, with a focus on their synthesis, pharmacology, and structure-activity relationships at the TAAR1 receptor. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals working with this class of compounds. Further research into a wider array of substituted analogues will be crucial for a more comprehensive understanding of their therapeutic potential and for the rational design of novel TAAR1-targeted therapeutics.
References
- 1. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
N,N-Dimethyl-3,4-DMA hydrochloride solubility in different solvents
An In-depth Technical Guide on the Solubility of N,N-Dimethyl-3,4-DMA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound (also known as 3,4-Dimethoxydimethylamphetamine hydrochloride) in various common laboratory solvents. This document includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow visualization to aid in experimental design.
Compound Overview
This compound is an analytical reference standard categorized as an amphetamine.[1][2][3][4] It is intended for research and forensic applications.[1][5][6]
Chemical Structure:
-
Formal Name: 3,4-dimethoxy-N,N,α-trimethyl-benzeneethanamine, monohydrochloride[1]
-
CAS Number: 70932-19-3[1]
-
Molecular Formula: C₁₃H₂₁NO₂ • HCl[1]
-
Formula Weight: 259.8 g/mol [1]
Solubility Data
The solubility of this compound has been determined in several common organic solvents and an aqueous buffer. The quantitative data is summarized in the table below for easy comparison.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 5 mg/mL[1][5] |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL[1][5] |
| Ethanol | 5 mg/mL[1][5] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL[1][5] |
Experimental Protocols for Solubility Determination
While specific experimental details from the data source are not provided, a general protocol for determining the solubility of an amine hydrochloride in various solvents can be outlined as follows. This methodology is based on standard laboratory practices for solubility testing.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature (e.g., room temperature).
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, Ethanol, Water)
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Calibrated pipettes
-
Small glass test tubes or vials
Procedure:
-
Preparation of the Test Sample: Accurately weigh a specific amount (e.g., 10 mg) of this compound and place it into a small glass test tube.[7]
-
Solvent Addition: Add a small, precise volume of the chosen solvent to the test tube in incremental portions.[8][9]
-
Mixing and Dissolution: After each addition of the solvent, vigorously shake or vortex the tube for a set period (e.g., 1-2 minutes) to facilitate dissolution.[7][8][9]
-
Enhanced Dissolution Techniques: If the compound does not dissolve with vortexing alone, more rigorous methods can be employed. This can include:
-
Observation: After each step, visually inspect the solution for any undissolved particles. A compound is considered dissolved when the solution is clear, with no visible precipitate or cloudiness.
-
Determining Solubility: Continue adding the solvent in known increments until the compound is fully dissolved. The solubility is then calculated based on the total volume of solvent used to dissolve the initial mass of the compound (expressed in mg/mL).
-
Tiered Concentration Testing: If the compound is insoluble at the initial concentration, the solution can be diluted by a factor of 10, and the dissolution process is repeated.[7]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of a chemical compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N,N-dimethyl--3,4-DMA-(hydro-chloride), 1MG | Labscoop [labscoop.com]
- 5. cnreagent.com [cnreagent.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Technical Guide to the Purity and Stability of N,N-Dimethyl-3,4-DMA Hydrochloride
Disclaimer: The compound "N,N-Dimethyl-3,4-DMA hydrochloride," likely a shorthand for a derivative of diaminomaleic acid, is not a well-documented substance in public scientific literature. This guide, therefore, presents a representative framework based on established principles for the analysis of novel amine hydrochloride salts in a drug development context. The data, protocols, and pathways described herein are illustrative and should be adapted based on actual experimental results for the specific molecule .
Introduction
The characterization of purity and stability is a cornerstone of pharmaceutical development, ensuring the safety, efficacy, and quality of an active pharmaceutical ingredient (API). For novel compounds such as this compound, a comprehensive understanding of its chemical properties, potential impurities, and degradation pathways is critical. This document provides an in-depth technical overview of the key considerations and methodologies for assessing the purity and stability of this and similar amine hydrochloride salts.
Amine hydrochlorides are common salt forms used to improve the solubility and stability of basic drug substances.[1][2] However, they can be susceptible to specific degradation pathways and may present challenges such as hygroscopicity and disproportionation.[3][4] This guide outlines the necessary studies to build a robust data package for regulatory submission and to inform formulation development.
Purity Profile and Impurity Characterization
The purity of an API is defined by the absence of extraneous matter. Impurities can arise from the manufacturing process or from the degradation of the API over time. A thorough analysis is required to identify and quantify these impurities.
Potential Impurities
Impurities associated with this compound can be categorized as:
-
Organic Impurities: Starting materials, by-products of the synthesis, intermediates, and degradation products.
-
Inorganic Impurities: Reagents, catalysts, and heavy metals.
-
Residual Solvents: Solvents used during synthesis and purification.
A hypothetical impurity profile for a representative batch is summarized in Table 1.
Table 1: Representative Impurity Profile for this compound (Batch No. XXXXX)
| Impurity Type | Potential Identity | Specification Limit | Result (Batch XXXXX) | Analytical Method |
| Process Impurity | Starting Material A | ≤ 0.10% | 0.05% | HPLC-UV |
| Process Impurity | Intermediate B | ≤ 0.10% | Not Detected | HPLC-UV |
| By-product | Isomer C | ≤ 0.15% | 0.08% | HPLC-UV |
| Degradant | Hydrolysis Product | ≤ 0.15% | Not Detected | HPLC-UV |
| Degradant | Oxidative Product | ≤ 0.15% | 0.03% | HPLC-UV/MS |
| Residual Solvent | Methanol | ≤ 3000 ppm | 450 ppm | GC-HS |
| Residual Solvent | Dichloromethane | ≤ 600 ppm | 120 ppm | GC-HS |
| Inorganic | Heavy Metals | ≤ 10 ppm | < 10 ppm | ICP-MS |
| Assay | N,N-Dimethyl-3,4-DMA HCl | 98.0% - 102.0% | 99.7% | HPLC-UV |
Stability Indicating Method (SIM) and Forced Degradation
A stability-indicating analytical method is crucial for accurately measuring the API's content without interference from its degradants.[5] The development of such a method is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to accelerate its decomposition.[6][7]
Forced degradation studies provide insight into the intrinsic stability of the molecule and its likely degradation pathways.[8] Key stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[9]
Forced Degradation Pathways
Amine-containing compounds can be susceptible to oxidation, while the overall molecule's stability will depend on other functional groups present.[5] The diagram below illustrates a typical workflow for a forced degradation study.
Caption: Workflow for forced degradation and development of a stability-indicating method.
Solid-State Stability
The solid-state stability of this compound is evaluated under long-term and accelerated storage conditions as defined by the International Council for Harmonisation (ICH). These studies determine the re-test period or shelf life of the API and inform storage recommendations.
Table 2: Representative Solid-State Stability Data (ICH Conditions)
| Storage Condition | Time Point | Appearance | Assay (%) | Total Impurities (%) |
| 25°C / 60% RH | Initial | White Crystalline Solid | 99.7 | 0.30 |
| 3 Months | Conforms | 99.6 | 0.32 | |
| 6 Months | Conforms | 99.7 | 0.31 | |
| 12 Months | Conforms | 99.5 | 0.35 | |
| 40°C / 75% RH | Initial | White Crystalline Solid | 99.7 | 0.30 |
| 1 Month | Conforms | 99.4 | 0.45 | |
| 3 Months | Conforms | 99.1 | 0.68 | |
| 6 Months | Slight Yellowing | 98.5 | 1.15 |
The data suggests that under accelerated conditions, a gradual increase in total impurities and a change in appearance occur, indicating that temperature and humidity are critical factors affecting the stability of the compound.
Caption: Logical relationship between environmental stress factors and potential degradation pathways.
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable data.
Protocol 1: Purity Determination by HPLC-UV
This method is designed for the quantification of this compound (assay) and the determination of its related organic impurities.
-
Instrumentation: HPLC system with a UV/PDA detector.[10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile (B52724).
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.
-
Calculation: Purity is determined by area percent normalization. The assay is calculated against a qualified reference standard.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for stressing the API to evaluate its intrinsic stability.
-
Acid Hydrolysis: Dissolve the API in 0.1N HCl to 1 mg/mL. Heat at 60°C for 24 hours.[8] At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1N NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Dissolve the API in 0.1N NaOH to 1 mg/mL. Heat at 60°C for 8 hours.[7] At specified time points, withdraw an aliquot, neutralize with 0.1N HCl, and dilute for HPLC analysis.
-
Oxidation: Dissolve the API in a 1:1 mixture of acetonitrile and water to 1 mg/mL. Add 3% hydrogen peroxide and store at room temperature for 24 hours.[6] At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Store the solid API in a controlled oven at 80°C for 7 days. At specified time points, remove a sample, allow it to cool, and prepare for HPLC analysis.
-
Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Prepare both samples for HPLC analysis.
Hypothetical Synthesis
A plausible, though hypothetical, synthetic route can help anticipate potential process-related impurities.
Caption: A hypothetical synthesis pathway for this compound.
Conclusion and Recommendations
This guide provides a foundational framework for evaluating the purity and stability of this compound. The illustrative data indicates that the compound is relatively stable under long-term storage conditions but shows susceptibility to degradation under accelerated heat and humidity.
Recommendations:
-
The API should be stored in well-sealed containers, protected from light, and at controlled room temperature.
-
Further studies should be conducted to fully characterize the structures of the degradation products observed under stress conditions.
-
The validated stability-indicating HPLC method should be used for routine quality control and throughout all formal stability studies.
References
- 1. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ijrpp.com [ijrpp.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Safety and Handling of N,N-Dimethyl-3,4-DMA hydrochloride
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and a thorough risk assessment conducted by qualified personnel. The toxicological properties of N,N-Dimethyl-3,4-DMA hydrochloride have not been fully investigated.
Introduction
This compound (CAS No. 70932-19-3), also known as 3,4-Dimethoxydimethylamphetamine hydrochloride, is an analytical reference standard categorized as an amphetamine.[1] As a derivative of amphetamine, it should be handled with caution, assuming it may possess psychoactive and physiological effects characteristic of this class of compounds. Due to a significant lack of comprehensive safety and toxicological data, a conservative approach to handling is imperative.
It is critical to distinguish this compound from the similarly named but structurally different compound, Dimethylamine hydrochloride (CAS No. 506-59-2). The latter is a simpler amine salt with a well-documented hazard profile, including being harmful if swallowed and causing serious eye and skin irritation.[2] Information pertaining to Dimethylamine hydrochloride should not be used for the risk assessment of this compound.
Hazard Identification and Classification
According to one supplier, the substance is not classified as hazardous according to the Globally Harmonized System (GHS). The corresponding Safety Data Sheet indicates no GHS label elements, hazard pictograms, or hazard statements. However, this lack of classification may be due to a lack of data rather than a confirmed absence of hazard. Given its classification as an amphetamine derivative, researchers should handle it as a potentially bioactive and hazardous compound.[1]
Potential Hazards (Assumed based on chemical class):
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.
-
Neurotoxicity: As an amphetamine analog, effects on the central nervous system are possible.[3]
-
Cardiovascular Effects: Potential for effects on heart rate and blood pressure.
-
Irritation: Potential for skin and eye irritation.
Exposure Controls and Personal Protection
Due to the limited safety information, stringent adherence to standard laboratory hygiene and safety practices is required.
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Ensure that eyewash stations and safety showers are readily accessible.[2]
3.2. Personal Protective Equipment (PPE) A summary of recommended personal protective equipment is provided in Table 1.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6] | To prevent contact with eyes, which may cause irritation.[4] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[4][6] | To prevent skin contact, which may cause irritation or systemic absorption.[4] |
| Respiratory Protection | For operations that may generate dust, use a NIOSH/MSHA-approved respirator.[4][6] | To prevent inhalation of airborne particles.[4] |
Table 1: Personal Protective Equipment Recommendations
Handling and Storage
4.1. Safe Handling
-
Avoid the formation of dust and aerosols.[6]
-
Do not get in eyes, on skin, or on clothing.[6]
-
Avoid ingestion and inhalation.[6]
4.2. Storage
-
Keep the container tightly closed.[6]
-
Some sources recommend storage at -20°C for long-term stability.[3]
-
The compound may be hygroscopic (absorbs moisture from the air); protect from moisture.[2][4][6]
First-Aid Measures
In the absence of specific data for this compound, the following general first-aid procedures should be followed in case of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[2][4][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] |
Table 2: First-Aid Procedures
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3. Avoid breathing dust.
-
Containment and Cleanup: For a dry spill, carefully sweep or scoop up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[6] Do not let the product enter drains or waterways.
Toxicological Information
There is a significant lack of specific toxicological data for this compound. One available SDS states that the substance is not classified, and no acute or chronic effects are listed. Another source indicates the toxicological properties have not been fully investigated.[6] For comparison, the related compound Dimethylamine hydrochloride has an oral LD50 in rats of 1,000 mg/kg. This value should not be extrapolated to this compound but illustrates the type of data that is currently missing.
Experimental Protocols
Detailed experimental protocols for the safety and toxicity assessment of this compound are not available in the searched literature. Researchers planning to work with this substance must develop their own protocols based on established methods for handling potentially hazardous research chemicals. This should include analytical method development for detecting the compound in case of exposure or contamination.
Visualizations
The following diagram illustrates a logical workflow for assessing and handling a chemical with limited safety data, such as this compound.
References
Methodological & Application
Application Notes and Protocols for N,N-Dimethyl-3,4-DMA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (N,N-Dimethyl-3,4-DMA HCl) is a derivative of amphetamine.[1][2] This document provides an overview of potential in vitro experimental applications and detailed protocols for researchers investigating the pharmacological profile of this compound. Due to a lack of specific experimental data for N,N-Dimethyl-3,4-DMA hydrochloride in the public domain, this document leverages data from the closely related compound, 3,4-Dimethoxyamphetamine (3,4-DMA), to provide illustrative examples of relevant assays. It is crucial to note that the biological activity of this compound may differ significantly from 3,4-DMA. The protocols provided are general methodologies that can be adapted for the study of this specific compound.
Potential In Vitro Applications
Based on the pharmacology of structurally similar compounds, in vitro studies of this compound could focus on:
-
Receptor Binding Affinity: Determining the binding profile against various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) receptors.
-
Enzyme Inhibition: Assessing the inhibitory activity against enzymes like monoamine oxidase (MAO).
-
Cytotoxicity: Evaluating the potential for cell toxicity in relevant cell lines.
-
Signaling Pathway Analysis: Investigating the downstream cellular effects following receptor activation or enzyme inhibition.
Data Presentation
The following table summarizes receptor binding and enzyme inhibition data for the related compound 3,4-Dimethoxyamphetamine (3,4-DMA) . This data is provided for illustrative purposes and should not be considered representative of this compound.
| Target | Assay Type | Ligand/Substrate | Test Compound | Ki (nM) | IC50 (nM) | Reference |
| 5-HT2A Receptor | Radioligand Binding | Not Specified | 3,4-DMA | 43,300 | - | [3] |
| 5-HT1 Receptor | Radioligand Binding | Not Specified | 3,4-DMA | 64,600 | - | [3] |
| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | Not Specified | 3,4-DMA | - | 20,000 | [3] |
| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | Not Specified | 3,4-DMA | - | > 100,000 | [3] |
Experimental Protocols
Radioligand Competition Binding Assay for 5-HT2A Receptor
This protocol describes a method to determine the binding affinity of a test compound, such as this compound, to the 5-HT2A receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]-Ketanserin).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Workflow:
Caption: Workflow of a Radioligand Competition Binding Assay.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the cell membrane preparation in assay buffer to the desired concentration.
-
Dilute the radioligand in assay buffer to a concentration that is typically at or below its Kd.
-
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, cell membranes, and radioligand to designated wells.
-
Non-specific Binding (NSB): Add a high concentration of a known non-labeled 5-HT2A ligand, cell membranes, and radioligand.
-
Competition: Add the various dilutions of this compound, cell membranes, and radioligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters several times with cold wash buffer to minimize non-specific binding.
-
-
Detection:
-
Place the filters in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxicity of this compound on a selected cell line.
Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).
Materials:
-
Human cell line (e.g., HEK293, SH-SY5Y).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well cell culture plates.
-
Plate reader.
Workflow:
Caption: Workflow for an MTT-based Cell Viability Assay.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include vehicle-only control wells.
-
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium.
-
Add a solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50.
-
Signaling Pathway
The 5-HT2A receptor, a potential target for amphetamine-like compounds, primarily signals through the Gq/11 protein pathway. Activation of this pathway leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).
Caption: Canonical Gq/11 Signaling Pathway of the 5-HT2A Receptor.
This pathway illustrates how the binding of a ligand to the 5-HT2A receptor can lead to a cascade of intracellular events, ultimately resulting in various cellular responses. Investigating the modulation of this pathway would be a logical next step in characterizing the in vitro pharmacology of this compound.
References
Application Notes and Protocols for In Vivo Behavioral Studies of Phenylalkylamine Derivatives in Rodents
Note: Initial literature searches for in vivo behavioral studies on 3,4-Dimethoxydimethylamphetamine (DMMDA) in rodents did not yield any specific published research. This suggests a significant gap in the scientific literature for this particular compound.
Therefore, these application notes and protocols are based on a closely related and extensively studied phenylalkylamine, 2,5-dimethoxy-4-methylamphetamine (DOM) , which serves as a representative model for a dimethoxy-amphetamine derivative with known in vivo behavioral effects in rodents. The methodologies and expected outcomes detailed below can be adapted for the investigation of novel compounds such as DMMDA.
Introduction
2,5-dimethoxy-4-methylamphetamine (DOM) is a substituted amphetamine that acts as a selective agonist for serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Its psychedelic effects are primarily mediated through its action on the 5-HT2A receptor.[1] In rodent models, DOM is a valuable tool for investigating the behavioral pharmacology of serotonergic hallucinogens. Key behavioral assays used to characterize the effects of DOM in rodents include locomotor activity assessment, the head-twitch response (HTR), and drug discrimination paradigms.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo behavioral studies of DOM in rodents.
Table 1: Effects of DOM on Locomotor Activity in Rodents
| Species | Dose (mg/kg, i.p.) | Observation Period | Effect on Locomotor Activity | Reference |
| Rat | 0.5 - 1.0 | Not specified | Significant increase | [2] |
| Rat | > 5.0 | Not specified | Biphasic: initial decrease followed by an increase | [2] |
| Mouse | 0.5 - 1.0 | Not specified | Significant increase | [2] |
| Mouse | > 5.0 | Not specified | Biphasic: initial decrease followed by an increase | [2] |
Table 2: Head-Twitch Response (HTR) Induced by DOM in Rodents
| Species | Dose (mg/kg, i.p.) | Observation Period | HTR Induction | Reference |
| Rat | > 0.1 | Not specified | Significant induction | [2] |
| Mouse | > 0.1 | Not specified | Significant induction | [2] |
Table 3: Drug Discrimination Studies with DOM in Rats
| Training Drug | Training Dose (mg/kg) | Test Drug | Test Dose (mg/kg) | Result | Reference |
| Mescaline | Not specified | DOM | 0.3 | Equivalent to training dose of mescaline | [3] |
| DOM | 1.0 | R(-)-DOM | Not specified | Generalization of the DOM stimulus | [4] |
| DOM | 1.0 | S(+)-DOM | Not specified | Generalization of the DOM stimulus | [4] |
Experimental Protocols
Locomotor Activity Assessment
Objective: To quantify the effect of a test compound on spontaneous locomotor activity in rodents.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.[5]
-
Test compound (e.g., DOM) dissolved in a suitable vehicle (e.g., saline).
-
Rodents (rats or mice).
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Place the animal individually into the center of the open field arena.
-
Record locomotor activity for a predefined period (e.g., 60-120 minutes).
-
Data to be collected includes total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.
-
Clean the arena thoroughly between each animal to eliminate olfactory cues.
Head-Twitch Response (HTR) Assay
Objective: To quantify the frequency of head-twitches, a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic-like effects in rodents.[6]
Materials:
-
Observation chambers (e.g., standard rodent cages).
-
A video recording system or a trained observer.
-
Test compound (e.g., DOM) dissolved in a suitable vehicle.
-
Rodents (typically mice).
Procedure:
-
Habituate the animals to the observation chambers for at least 30 minutes before the experiment.
-
Administer the test compound or vehicle.
-
Place the animal individually into the observation chamber.
-
Record the number of head-twitches for a set duration (e.g., 30-60 minutes). A head-twitch is a rapid, side-to-side rotational movement of the head.
-
A trained observer, blind to the treatment conditions, should score the behavior. Alternatively, automated systems using video analysis can be employed.
Drug Discrimination Paradigm
Objective: To assess the interoceptive (subjective) effects of a test compound and determine if they are similar to a known training drug.[7]
Materials:
-
Standard two-lever operant conditioning chambers.
-
Food or liquid reinforcers.
-
Training drug (e.g., DOM) and test compounds.
-
Rodents (typically rats).
Procedure:
-
Training Phase:
-
Food- or water-deprive the rats to motivate them to work for the reinforcer.
-
Train the rats to press one lever (the "drug" lever) after administration of the training drug (e.g., 1.0 mg/kg DOM) to receive a reward.
-
Train the rats to press the other lever (the "vehicle" lever) after administration of the vehicle to receive a reward.
-
Continue training until the rats reliably select the correct lever based on the injection they received (>80% correct responses).[8]
-
-
Testing Phase:
-
Administer a test compound at various doses.
-
Place the rat in the operant chamber and record which lever it predominantly presses.
-
"Generalization" occurs if the rat predominantly presses the drug-associated lever, indicating that the test compound has similar interoceptive effects to the training drug.
-
Response rate is also measured to assess any disruptive effects of the test compound on behavior.
-
Visualizations
References
- 1. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]
- 2. Behavioral effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of 2,5-dimethoxy-4-methylamphetamine (DOM), 2,5-dimethoxy-4-ethylamphetamine (DOET), d-amphetamine, and cocaine in rats trained with mescaline as a discriminative stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus properties of DOM and several molecular modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Locomotor activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Head-twitch response - Wikipedia [en.wikipedia.org]
- 7. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The rise (and fall?) of drug discrimination research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-Dimethyl-3,4-DMA Hydrochloride in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (N,N-Dimethyl-3,4-DMA HCl) is a substituted amphetamine derivative.[1] As a certified reference standard, it is a critical tool in forensic toxicology laboratories for the unambiguous identification and quantification of this compound in biological specimens. The increasing emergence of novel psychoactive substances necessitates the availability of well-characterized reference materials to ensure accurate and defensible analytical results in clinical and forensic casework.
These application notes provide detailed protocols for the analysis of N,N-Dimethyl-3,4-DMA in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, representative quantitative data from a related compound is presented to illustrate its application in postmortem casework.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a reference standard is fundamental to its proper handling, storage, and use in analytical methodologies.
| Property | Value |
| Formal Name | 3,4-dimethoxy-N,N,α-trimethyl-benzeneethanamine, monohydrochloride |
| Synonyms | 3,4-Dimethoxydimethylamphetamine, 3,4-dimethoxy-N,N-DMA |
| Molecular Formula | C₁₃H₂₁NO₂ • HCl |
| Formula Weight | 259.8 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| Solubility | DMF: 5 mg/mL; DMSO: 10 mg/mL; Ethanol: 5 mg/mL; PBS (pH 7.2): 10 mg/mL |
| λmax | 232 nm |
| SMILES | COC1=C(OC)C=CC(CC(C)N(C)C)=C1.Cl |
| InChI Key | GMHCTXAFXBGENV-UHFFFAOYSA-N |
Table 1: Chemical and physical properties of N,N-Dimethyl-3,4-DMA hydrochloride.[1]
Synthesis Workflow
The synthesis of this compound can be achieved through a reductive amination process. A plausible synthetic route starts from 3,4-dimethoxyphenylacetone.
Caption: Synthesis of N,N-Dimethyl-3,4-DMA HCl.
Analytical Protocols
The following protocols are provided as a guideline and may require optimization based on the specific instrumentation and laboratory conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the identification and quantification of amphetamine-type substances. Derivatization is often employed to improve the chromatographic properties and mass spectral characteristics of the analytes.
1. Sample Preparation: Liquid-Liquid Extraction (LLE) from Blood
Caption: GC-MS sample preparation workflow.
2. GC-MS Instrumental Parameters
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 70°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) |
Table 2: Suggested GC-MS instrumental parameters for the analysis of N,N-Dimethyl-3,4-DMA.
3. Expected Mass Spectrum
The EI mass spectrum of the pentafluoropropionyl (PFP) derivative of N,N-Dimethyl-3,4-DMA is expected to show characteristic fragmentation patterns. The molecular ion may be weak or absent. Key fragments would arise from the cleavage of the carbon-carbon bond beta to the nitrogen atom and benzylic cleavage.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and selectivity for the analysis of drugs of abuse in complex biological matrices like urine, often with minimal sample preparation.
1. Sample Preparation: 'Dilute-and-Shoot' for Urine
Caption: LC-MS/MS 'dilute-and-shoot' workflow.
2. LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent |
| Column Temp. | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp. | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Suggested LC-MS/MS instrumental parameters for the analysis of N,N-Dimethyl-3,4-DMA.
3. MRM Transitions
Specific MRM transitions for N,N-Dimethyl-3,4-DMA would need to be determined by infusing a solution of the reference standard into the mass spectrometer. The precursor ion would be the protonated molecule [M+H]⁺. Product ions would be generated by fragmentation of the precursor ion in the collision cell.
Application in Forensic Casework: Quantitative Data
| Biological Matrix | MDDM Concentration |
| Femoral Blood | 2.5 ng/mL |
| Aorta Ascendens Blood | 21.7 ng/mL |
| Right Atrial Blood | 11.6 ng/mL |
| Left Pleural Fluid | 47.0 ng/mL |
| Right Pleural Fluid | 21.7 ng/mL |
| Pericardial Fluid | 31.9 ng/mL |
| Urine | 42.4 ng/mL |
| Bile | 1,101 ng/mL |
| Stomach Contents | 1,113 ng/mL |
| Lungs | 39.8 ng/g |
| Liver | 28.9 ng/g |
| Kidney | 12.8 ng/g |
| Left Cardiac Muscle | 14.5 ng/g |
Table 4: Postmortem distribution of 3,4-methylenedioxy-N,N-dimethylamphetamine (MDDM) in a fatal MDMA overdose case.[2]
These data highlight the importance of site selection for postmortem blood sampling, as concentrations can vary significantly throughout the body.[2][3] The high concentrations in bile and stomach contents suggest potential routes of elimination and ingestion.
Conclusion
This compound is an essential reference material for forensic toxicology laboratories. The detailed GC-MS and LC-MS/MS protocols provided in these application notes offer a starting point for the development and validation of robust analytical methods for the detection and quantification of this compound in biological samples. The illustrative quantitative data underscores the importance of this reference standard in interpreting toxicological findings in forensic investigations. As with any analytical method, validation is crucial to ensure accuracy, precision, and reliability of the results.
References
Application Notes and Protocols for Receptor Binding Assays of 3,4-Dimethoxydimethylamphetamine (DMMDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxydimethylamphetamine (DMMDA) is a substituted amphetamine that is structurally related to other psychoactive compounds. Its pharmacological profile is not extensively characterized in publicly available literature. Anecdotal reports suggest psychedelic effects, which are often mediated by agonist activity at serotonin (B10506) 5-HT2A receptors. A thorough understanding of the receptor binding profile of DMMDA is crucial for elucidating its mechanism of action, potential therapeutic applications, and toxicological properties.
These application notes provide a framework for conducting receptor binding assays to characterize the interaction of DMMDA with key central nervous system (CNS) receptors, primarily focusing on the serotonin and dopamine (B1211576) systems. The provided protocols are based on established methodologies for similar compounds and can be adapted for the specific investigation of DMMDA.
Data Presentation: Comparative Receptor Binding Affinities
Note: Extensive literature searches did not yield specific in vitro receptor binding data (Kᵢ or IC₅₀ values) for 3,4-Dimethoxydimethylamphetamine (DMMDA). The following table presents data for structurally related compounds to provide a comparative context for guiding experimental design. Researchers are encouraged to determine the binding profile of DMMDA empirically.
| Compound | 5-HT₁ₐ (Kᵢ, nM) | 5-HT₂ₐ (Kᵢ, nM) | 5-HT₂C (Kᵢ, nM) | D₂ (Kᵢ, µM) | Reference |
| 3,4-Methylenedioxyamphetamine (MDA) | 4,000 - 5,000 | ~1,000 | Moderate Affinity | >10 | [1] |
| 3,4-Methylenedioxymethamphetamine (MDMA) | >10,000 | ~1,000 | Moderate Affinity | >10 | [1] |
| 2,5-Dimethoxy-4-bromoamphetamine (DOB) | High | 59 | High | >10 | [2] |
| 2,5-Dimethoxy-4-iodoamphetamine (DOI) | High | Low nM | High | >10 | [2] |
| 3,4-Dimethoxyphenethylamine (DMPEA) | Weak Affinity | Weak Affinity | Weak Affinity | Not Reported | [3] |
Postulated Signaling Pathways
Based on the structural similarity of DMMDA to other psychedelic amphetamines, it is hypothesized to primarily act as an agonist at the serotonin 5-HT₂ₐ receptor. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events. A secondary interaction with dopamine receptors, such as the D₂ receptor, is also plausible and warrants investigation.
Caption: Postulated 5-HT₂ₐ Receptor Signaling Pathway for DMMDA.
Caption: Potential Dopamine D₂ Receptor Signaling Pathway for DMMDA.
Experimental Protocols
The following are detailed protocols for radioligand and fluorescence-based receptor binding assays that can be adapted to determine the binding affinity of DMMDA for various G-protein coupled receptors.
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of DMMDA for a target receptor (e.g., 5-HT₂ₐ) by measuring its ability to compete with a known radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a Radioligand Competition Binding Assay.
Materials:
-
Cell Membranes: Prepared from cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest (e.g., 5-HT₂ₐ, D₂).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT₂ₐ, [³H]Spiperone for D₂).
-
Test Compound: 3,4-Dimethoxydimethylamphetamine (DMMDA) dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor (e.g., Mianserin for 5-HT₂ₐ, Haloperidol for D₂).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and Scintillation Fluid .
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand (at a concentration near its K₋), and cell membranes.
-
Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of the non-specific binding control, and cell membranes.
-
Competition Wells: Add assay buffer, radioligand, varying concentrations of DMMDA, and cell membranes.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mats.
-
Add scintillation fluid to each filter circle.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of DMMDA.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of DMMDA that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Kᵢ) for DMMDA using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Protocol 2: Fluorescence-Based (FRET) Competition Binding Assay
This protocol offers a non-radioactive alternative to determine the binding affinity of DMMDA. It relies on Förster Resonance Energy Transfer (FRET) between a fluorescently labeled ligand and a receptor tagged with a fluorescent protein.
Workflow Diagram:
References
Application Notes and Protocols for the Neurochemical Characterization of N,N-Dimethyl-3,4-DMA Hydrochloride
Introduction
N,N-Dimethyl-3,4-dimethoxyamphetamine (N,N-Dimethyl-3,4-DMA) hydrochloride is a substituted phenethylamine (B48288) and amphetamine derivative. Structurally, it is related to psychedelic amphetamines such as 3,4-dimethoxyamphetamine (3,4-DMA). The addition of two methyl groups to the amine (N,N-dimethylation) can significantly alter its pharmacological profile compared to its primary amine analog. These notes provide a framework for the experimental characterization of its neurochemical effects.
Predicted Neurochemical Profile
Based on the pharmacology of related dimethoxyamphetamines, N,N-Dimethyl-3,4-DMA hydrochloride is hypothesized to interact with monoaminergic systems in the central nervous system. Its primary effects are likely mediated through interactions with serotonin (B10506) and, to a lesser extent, dopamine (B1211576) and norepinephrine (B1679862) receptors and transporters.
Receptor Binding Affinity
The primary molecular targets for substituted amphetamines are typically serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂C). Affinity for monoamine transporters (SERT, DAT, NET) and other receptors such as adrenergic and dopamine receptors is also possible. The table below presents exemplary binding affinity (Ki, nM) data for related, but structurally distinct, dimethoxyamphetamine compounds to illustrate a potential pharmacological profile.[1]
Table 1: Exemplary Receptor Binding Affinities (Ki, nM) of Structurally Related Dimethoxyamphetamines.
| Target | 2,5-Dimethoxyamphetamine (2,5-DMA) | 2,5-Dimethoxy-4-methylamphetamine (DOM) | 3,4-Dimethoxyamphetamine (3,4-DMA) |
| 5-HT₁ₐ | >10,000 | - | - |
| 5-HT₂ₐ | 5,200[2] | 100[2] | 43,300[2] |
| 5-HT₂C | - | - | - |
| 5-HT₁ | - | - | 64,600[2] |
| DAT | >7,000 | - | - |
| SERT | >7,000 | - | - |
| NET | >7,000 | - | - |
Note: This data is not for this compound and serves as a comparative reference.
Neurotransmitter Release
Amphetamine analogs are known to act as monoamine releasers and/or reuptake inhibitors. It is anticipated that this compound could increase extracellular levels of serotonin, dopamine, and norepinephrine in key brain regions. In vivo microdialysis studies on amphetamine analogs have demonstrated significant increases in dialysate dopamine and serotonin concentrations following administration.[3]
Experimental Protocols
Protocol for In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for various G-protein coupled receptors (GPCRs).
Objective: To determine the binding affinity (Ki) of the test compound at target receptors (e.g., 5-HT₂ₐ, 5-HT₂C, D₂, etc.).
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells)[4]
-
Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ)[4]
-
Non-specific binding control (e.g., spiperone (B1681076) for 5-HT₂ₐ)[4]
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to designated wells:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-Specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding control.
-
Competitive Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of this compound.
-
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competitive binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol for In Vivo Microdialysis
This protocol outlines the procedure for measuring extracellular neurotransmitter levels in the brain of a freely moving rodent following administration of this compound.
Objective: To quantify changes in extracellular dopamine and serotonin in a specific brain region (e.g., nucleus accumbens or prefrontal cortex) in response to the test compound.
Materials:
-
Adult male rodents (e.g., Sprague-Dawley rats)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for injection
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Anesthetic and analgesic agents
Procedure:
-
Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow for a post-operative recovery period of several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose.
-
Post-Drug Collection: Continue to collect dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the dialysate samples for dopamine and serotonin content using an HPLC-ED system.
-
Data Analysis: Quantify the neurotransmitter concentrations in each sample. Express the results as a percentage of the average baseline concentration.
Predicted Signaling Pathways
Substituted amphetamines that are 5-HT₂ₐ receptor agonists typically activate the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular effects.
Safety and Handling
This compound is a research chemical. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
References
- 1. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of N,N-Dimethyl-3,4-DMA Hydrochloride in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (N,N-Dimethyl-3,4-DMA HCl) is a substituted amphetamine derivative.[1][2] Understanding its cellular and molecular effects is crucial for neuropharmacological research and drug development. This document provides detailed application notes and standardized protocols for investigating the effects of N,N-Dimethyl-3,4-DMA HCl using established in vitro cell culture models.
Given the structural similarity of N,N-Dimethyl-3,4-DMA HCl to other psychoactive phenethylamines, its mechanism of action is hypothesized to involve interactions with monoamine systems in the central nervous system. The protocols outlined below are designed to assess the compound's impact on cell viability, and its affinity for and functional interaction with key neuronal targets such as serotonin (B10506) receptors, dopamine (B1211576) transporters, and monoamine oxidases. The human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma cell line PC-12 are highlighted as suitable models for these studies.[3][4][5][6][7] Primary cortical neurons represent a more physiologically relevant but technically demanding alternative.[1]
Recommended Cell Culture Models
Several cell lines are appropriate for studying the effects of psychoactive compounds. The choice of cell model depends on the specific research question.
-
SH-SY5Y (Human Neuroblastoma): This cell line is of human origin and can be differentiated into a more mature neuronal phenotype with dopaminergic characteristics.[8][9] It is widely used for neurotoxicity, oxidative stress, and apoptosis studies of amphetamine-type stimulants.[5][7][10]
-
PC-12 (Rat Pheochromocytoma): Derived from a rat adrenal medulla tumor, these cells synthesize and store dopamine and norepinephrine.[4][6] They are a valuable model for studying neuronal differentiation, neurosecretion, and the effects of amphetamines on dopamine metabolism and neurite outgrowth.[11][12]
-
Primary Cortical Neurons: These cells are isolated directly from rodent brain tissue and provide a model with high physiological relevance for studying neuronal activity and neurotoxicity.[1][13][14] However, they are more complex to culture and maintain.
Data Presentation: Summary of Potential Quantitative Data
The following tables are templates for organizing and presenting quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of N,N-Dimethyl-3,4-DMA Hydrochloride
| Cell Line | Assay | Time Point (e.g., 24h) | LC50 (µM) | Maximum Inhibition (%) |
| SH-SY5Y | MTT | 24h | Data to be determined | Data to be determined |
| LDH | 24h | Data to be determined | Data to be determined | |
| PC-12 | MTT | 24h | Data to be determined | Data to be determined |
| LDH | 24h | Data to be determined | Data to be determined |
Table 2: Receptor Binding Affinity of this compound
| Target | Radioligand | Cell/Tissue Source | Ki (nM) |
| 5-HT2A Receptor | [³H]Ketanserin | CHO-h5-HT2A cells | Data to be determined |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | CHO-hDAT cells | Data to be determined |
Table 3: Functional Activity of this compound
| Assay | Cell Line/Enzyme Source | IC50/EC50 (µM) |
| Dopamine Uptake Inhibition | CHO-hDAT cells | Data to be determined |
| MAO-A Inhibition | Recombinant hMAO-A | Data to be determined |
| MAO-B Inhibition | Recombinant hMAO-B | Data to be determined |
Experimental Protocols & Methodologies
General Laboratory Practices for Cell Culture
-
Maintain sterile conditions using a laminar flow hood.
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Regularly test cell lines for mycoplasma contamination.
-
Use appropriate personal protective equipment (PPE).
Protocol 1: Assessment of Cytotoxicity (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
SH-SY5Y or PC-12 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound stock solution (in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of N,N-Dimethyl-3,4-DMA HCl in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow for Cytotoxicity Assessment
References
- 1. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. PC12 cell line - Wikipedia [en.wikipedia.org]
- 5. Protective effects of amphetamine and methylphenidate against dopaminergic neurotoxicants in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 7. Lupenone Protects Neuroblastoma SH-SY5y Cells Against Methamphetamine-Induced Apoptotic Cell Death via PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Methamphetamine on Neuronal Stem Cells (SH-SY5Y cell line) in an Animal Model of a Mouse - Razi Journal of Medical Sciences - مجله علوم پزشکی رازی [rjms.iums.ac.ir]
- 10. Exposure of human neuroblastoma SH-SY5Y cells to amphetamine-type stimulants leads to oxidative-antioxidative imbalance associated with DNA damage and acetylcholine antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amphetamine-induced neurite injury in PC12 cells through inhibiting GAP-43 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repeated, intermittent treatment with amphetamine induces neurite outgrowth in rat pheochromocytoma cells (PC12 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Primary Neuron Culture & Isolation Service - Creative Biolabs [neuros.creative-biolabs.com]
Troubleshooting & Optimization
Common issues in N,N-Dimethyl-3,4-DMA hydrochloride sample preparation
Welcome to the technical support center for N,N-Dimethyl-3,4-DMA hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the sample preparation and analysis of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and preparation of this compound samples.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or Incomplete Dissolution | Inappropriate Solvent: The concentration of the solution may exceed the solubility limit in the chosen solvent.Low Temperature: Dissolution may be slower at lower temperatures. | Solvent Selection: Refer to the solubility data in the table below. For aqueous solutions, ensure the pH is compatible with the hydrochloride salt form.Gentle Warming & Sonication: Briefly warm the solution and use a sonicator to aid dissolution. Avoid excessive heat to prevent potential degradation. |
| Inconsistent or Inaccurate Weighing | Hygroscopic Nature: Amine hydrochloride salts can be hygroscopic, absorbing moisture from the atmosphere, which leads to inaccurate weight measurements. | Acclimatization: Allow the vial to equilibrate to room temperature before opening to prevent condensation.Controlled Environment: Weigh the compound in an environment with controlled humidity or in a glove box. Minimize the time the container is open.Use of a Desiccator: Store the compound in a desiccator to protect it from moisture. |
| Precipitation of the Compound After Dissolution | Change in Temperature or pH: A decrease in temperature or a significant change in the pH of the solution can cause the compound to precipitate out of solution.Solvent Evaporation: Evaporation of the solvent can increase the concentration beyond the solubility limit. | Maintain Consistent Conditions: Ensure that the temperature and pH of the solution are kept stable.Proper Sealing: Use tightly sealed vials to prevent solvent evaporation. |
| Degradation of the Compound in Solution | Improper Storage: Exposure to light, extreme temperatures, or non-optimal pH can lead to the degradation of the compound over time.Contaminated Solvents: Impurities in the solvent can react with the compound. | Proper Storage: Store stock solutions at -20°C and protect them from light. Prepare fresh working solutions daily if possible.Use High-Purity Solvents: Always use analytical or HPLC-grade solvents for sample preparation. |
| Poor Chromatographic Peak Shape (Tailing or Fronting) in LC-MS Analysis | Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the amine, leading to poor peak shape.Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. | Optimize Mobile Phase: Adjust the pH of the mobile phase. For amine compounds, an acidic pH (e.g., using formic acid) is often used to ensure consistent protonation.Dilute Sample: Reduce the concentration of the injected sample. |
| Ion Suppression or Enhancement in LC-MS/MS Analysis of Biological Samples | Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte in the mass spectrometer source. | Improve Sample Cleanup: Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.Chromatographic Separation: Optimize the HPLC method to separate the analyte from the interfering matrix components.Use of an Internal Standard: A stable isotope-labeled internal standard can help to compensate for matrix effects. |
Solubility Data
| Solvent | Solubility |
| DMF | 5 mg/ml |
| DMSO | 10 mg/ml |
| Ethanol (B145695) | 5 mg/ml |
| PBS (pH 7.2) | 10 mg/ml |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C.[1] It is stable for at least 5 years under these conditions.[1]
Q2: How should I prepare a stock solution of this compound?
A2: Based on its solubility profile, dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS, pH 7.2) are suitable solvents for preparing stock solutions up to 10 mg/ml.[1] For other organic solvents like ethanol and N,N-dimethylformamide (DMF), the solubility is lower at 5 mg/ml.[1] When preparing aqueous solutions, it is advisable to use a buffer to maintain a stable pH.
Q3: Is this compound sensitive to light?
Q4: What are the common analytical techniques used for the analysis of this compound?
A4: Given its classification as an amphetamine analog, common analytical techniques include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is often preferred for the analysis of biological samples due to its high sensitivity and selectivity.
Q5: Are there any known incompatibilities with other chemicals or materials?
A5: Specific incompatibility data for this compound is not widely documented. However, as an amine salt, it may be incompatible with strong bases, which would deprotonate the amine, and strong oxidizing agents. It is advisable to avoid contact with these types of reagents unless it is a required step in a well-defined experimental protocol.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in DMSO
-
Acclimatization: Allow the vial of this compound to warm to room temperature before opening.
-
Weighing: Accurately weigh the desired amount of the compound using an analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to achieve a final concentration of 1 mg/mL.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to assist dissolution if necessary.
-
Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C.
Visualizations
Caption: A typical experimental workflow for the preparation of biological samples for LC-MS/MS analysis.
Caption: A logical workflow for troubleshooting inconsistent analytical results.
References
N,N-Dimethyl-3,4-DMA hydrochloride stability in solution for experiments
This technical support center provides guidance on the stability of N,N-Dimethyl-3,4-DMA hydrochloride in solution for experimental use. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the integrity of their results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least five years.[1]
Q2: What solvents can be used to dissolve this compound?
A2: this compound is soluble in a variety of organic solvents and aqueous buffers. The approximate solubilities are provided in the table below.[1]
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare stock solutions in high-purity solvents such as DMSO or ethanol. For aqueous-based experiments, a stock solution in PBS (pH 7.2) can be prepared. Due to the lack of specific long-term stability data in solution, it is best practice to prepare fresh solutions for each experiment or to prepare concentrated stock solutions in DMSO, aliquot them, and store them at -20°C or -80°C for short to medium-term use.
Q4: What is the stability of this compound in aqueous solutions?
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been extensively published. However, amphetamine-like molecules can be susceptible to oxidation, photolytic degradation, and reactions at extreme pH values.[3][4][5] It is crucial to protect solutions from light and to use buffers within a pH range that is appropriate for your experiment and unlikely to cause hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound in solution. | - Prepare fresh solutions before each experiment. - Perform a stability test of your compound in the experimental buffer under your specific conditions (time, temperature, light exposure). - Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles. |
| Precipitation observed in the solution upon storage. | The concentration of the compound exceeds its solubility in the chosen solvent, especially at lower temperatures. | - Ensure the concentration is below the solubility limit for the solvent. - For aqueous solutions, consider preparing a more concentrated stock in DMSO and diluting it into your aqueous buffer immediately before use. - If storing at low temperatures, allow the solution to fully equilibrate to room temperature and vortex before use. |
| Loss of compound activity over time. | The compound may be degrading or adsorbing to the surface of storage containers. | - Use low-adsorption polypropylene (B1209903) tubes for storage. - Conduct a forced degradation study to understand the stability limits of the compound under your experimental conditions. - Include a positive control with freshly prepared compound in each experiment to monitor for changes in activity. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 5 mg/mL[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL[1] |
| Ethanol | 5 mg/mL[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL[1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid | -20°C | ≥ 5 years[1] | Protect from moisture. |
| Stock Solution (in DMSO or Ethanol) | -20°C to -80°C | Short to Medium-Term | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Solution (in Aqueous Buffer) | 2-8°C | < 24 hours | Prepare fresh daily for best results. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, low-adsorption polypropylene microcentrifuge tubes
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid compound using a calibrated analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the solid.
-
Transfer the weighed solid to a sterile polypropylene microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in separate sterile, low-adsorption polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study (Stress Testing)
This protocol provides a general framework for conducting a forced degradation study to assess the stability of this compound in solution under various stress conditions. This is crucial for developing stability-indicating analytical methods.[3][4][5]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
-
pH meter
-
Incubator or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a defined period.
-
Analyze samples at various time points by HPLC.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.
-
Analyze samples at various time points by HPLC.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a controlled light source (e.g., consistent with ICH Q1B guidelines) in a photostability chamber.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at various time points by HPLC.
-
-
Analysis:
-
Analyze all samples by a validated HPLC method to quantify the remaining parent compound and detect the formation of any degradation products.
-
Visualizations
Caption: Workflow for the preparation and use of this compound solutions.
Caption: Logical workflow for a forced degradation study of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Stability studies of amphetamine and ephedrine derivatives in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in N,N-Dimethyl-3,4-DMA HCl Analysis
Welcome to the technical support center for the bioanalysis of N,N-Dimethyl-3,4-DMA HCl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of N,N-Dimethyl-3,4-DMA HCl?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the analysis of N,N-Dimethyl-3,4-DMA HCl from biological samples such as plasma, urine, or tissue homogenates, endogenous components like phospholipids (B1166683), salts, and metabolites can co-elute with the analyte and interfere with its ionization in the mass spectrometer source.[3][4] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1][3]
Q2: How can I determine if my N,N-Dimethyl-3,4-DMA HCl analysis is being affected by matrix effects?
A2: There are several methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of N,N-Dimethyl-3,4-DMA HCl solution is infused into the LC eluent after the analytical column but before the MS ion source.[4][5] A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spiking: This is a quantitative approach to determine the matrix factor (MF).[1][3][5] The response of the analyte in a post-extraction spiked sample (blank matrix extract spiked with the analyte) is compared to the response of the analyte in a neat solution at the same concentration. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. Ideally, the MF should be between 0.75 and 1.25.[3]
Q3: What are the most common sources of matrix effects in biofluids?
A3: The most common sources of matrix effects depend on the biological matrix being analyzed:
-
Plasma/Serum: Phospholipids and proteins are the major contributors to matrix effects.[3]
-
Urine: High concentrations of salts, urea, and various organic acids can cause significant ion suppression.
-
Oral Fluid: Similar to plasma, but can also contain mucins and other exogenous substances.[6][7]
Q4: Can the choice of ionization technique influence the severity of matrix effects?
A4: Yes, the choice of ionization technique can have a significant impact. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][7][8] This is because ESI is more sensitive to changes in the chargeability of droplets caused by co-eluting matrix components.[2] If significant matrix effects are observed with ESI, switching to APCI, if compatible with the analyte, could be a viable solution.[3]
Troubleshooting Guide
Issue: Poor sensitivity and inconsistent results for N,N-Dimethyl-3,4-DMA HCl analysis.
This is a common problem often linked to ion suppression from matrix effects. Below are troubleshooting steps and optimization strategies.
Step 1: Evaluate and Optimize Sample Preparation
Effective sample preparation is the most critical step in minimizing matrix effects by removing interfering components before LC-MS/MS analysis.[9]
Recommended Sample Preparation Techniques:
-
Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts, as phospholipids can remain soluble.
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[9]
-
Solid-Phase Extraction (SPE): Considered one of the most effective techniques for removing matrix interferences, especially phospholipids.[9]
Table 1: Comparison of Sample Preparation Techniques for Amphetamine-like Compounds
| Technique | Pros | Cons | Typical Analyte Recovery |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | Less effective at removing phospholipids, potential for ion suppression | 85-100% |
| Liquid-Liquid Extraction (LLE) | Good removal of salts and proteins, relatively low cost | Can be labor-intensive, requires solvent optimization | 70-95% |
| Solid-Phase Extraction (SPE) | Excellent removal of interferences, high analyte concentration, amenable to automation | Higher cost, requires method development | >90% |
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline for the extraction of amphetamine-like compounds from plasma and should be optimized for N,N-Dimethyl-3,4-DMA HCl.
-
Sample Pre-treatment: Acidify 1 mL of plasma to pH 3-4 with formic acid.
-
SPE Cartridge Conditioning: Condition a mixed-mode strong cation exchange (SCX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing:
-
Wash with 2 mL of water to remove salts and other polar interferences.
-
Wash with 1 mL of 25% methanol in water to remove less hydrophobic interferences.
-
-
Elution: Elute the N,N-Dimethyl-3,4-DMA HCl with 1 mL of 5-10% ammonium (B1175870) hydroxide (B78521) in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100-200 µL of the mobile phase.
Step 2: Optimize Chromatographic Conditions
Proper chromatographic separation is key to resolving the analyte from co-eluting matrix components.
-
Increase Chromatographic Resolution: Use a column with a different stationary phase (e.g., HILIC if the analyte is polar) or a smaller particle size to improve peak separation.
-
Gradient Elution: Optimize the gradient profile to ensure that matrix components elute at different times than the analyte.
-
Divert the Flow: Use a divert valve to direct the early-eluting, unretained matrix components (like salts) to waste instead of the mass spectrometer.
Step 3: Utilize an Appropriate Internal Standard
An internal standard (IS) is crucial for accurate quantification, especially when matrix effects are present.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the ideal choice. A SIL-IS of N,N-Dimethyl-3,4-DMA HCl will have nearly identical chemical properties and retention time, and will therefore experience the same degree of ion suppression or enhancement as the analyte, allowing for reliable correction.
-
Analog Internal Standard: If a SIL-IS is unavailable, a structural analog that elutes close to the analyte can be used, but it may not perfectly compensate for matrix effects.
Visualizing Workflows and Relationships
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: N,N-Dimethyl-3,4-DMA Hydrochloride Degradation Product Identification
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying the degradation products of N,N-Dimethyl-3,4-DMA hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
Based on the chemical structure of this compound, which features a tertiary amine, two methoxy (B1213986) groups on an aromatic ring, and an alkyl side chain, the following degradation pathways are plausible under various stress conditions:
-
N-Dealkylation: The removal of one or both methyl groups from the tertiary amine is a common degradation pathway for many pharmaceuticals. This would lead to the formation of N-Methyl-3,4-DMA and 3,4-DMA (3,4-Dimethoxyamphetamine).
-
O-Dealkylation: The methoxy groups on the aromatic ring can be susceptible to cleavage, particularly under acidic conditions, to form phenolic derivatives.
-
Oxidation: The tertiary amine can be oxidized to form an N-oxide. The benzylic position (the carbon atom attached to both the aromatic ring and the side chain) is also susceptible to oxidation.
-
Deamination: Cleavage of the carbon-nitrogen bond can lead to the formation of an aldehyde or ketone and dimethylamine (B145610).
-
Side-chain Cleavage: The bond between the alpha and beta carbons of the side chain could potentially cleave under certain conditions.
Q2: What are the potential degradation products of this compound under forced degradation conditions?
Forced degradation studies, which expose the drug substance to more severe conditions than accelerated stability testing, can help identify potential degradation products.[1][2] The likely degradation products will depend on the specific stressor applied.
| Stress Condition | Potential Degradation Products |
| Acidic Hydrolysis | O-Demethylated products, products of ether cleavage. |
| Basic Hydrolysis | N-Dealkylated products, potential for elimination reactions. |
| Oxidative | N-oxide, hydroxylated aromatic ring products, side-chain oxidation products. |
| Thermal | A range of products from N-dealkylation, O-dealkylation, and fragmentation. At elevated temperatures (>200°C), decomposition can release hydrogen chloride, carbon monoxide, and nitrogen oxides.[3] |
| Photolytic | Photolytic degradation can lead to complex mixtures of products through various radical-mediated reactions. |
Q3: How do I perform a forced degradation study for this compound?
A forced degradation study involves subjecting the drug substance to various stress conditions to generate potential degradation products.[1][4] It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are formed at detectable levels without being so excessive that secondary degradation occurs.
Here is a general workflow for a forced degradation study:
Q4: What analytical techniques are suitable for identifying and quantifying the degradation products?
A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for separating the parent drug from its degradation products and for quantification. A stability-indicating method should be developed and validated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for the identification of degradation products by providing molecular weight and fragmentation information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile or semi-volatile degradation products, such as dimethylamine.[5] Derivatization may be necessary for some compounds.[5]
-
Ion Chromatography (IC): This technique is particularly useful for the analysis of small, charged molecules like dimethylamine.[6][7]
Q5: What are some common issues encountered during the analysis of degradation products and how can I troubleshoot them?
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape in HPLC | Inappropriate mobile phase pH, column overload, secondary interactions with the stationary phase. | Adjust mobile phase pH, reduce injection volume, use a different column chemistry. |
| Co-elution of peaks | Insufficient chromatographic resolution. | Optimize the HPLC method (gradient, flow rate, temperature, mobile phase composition). |
| No degradation observed | Stress conditions are too mild. | Increase the concentration of the stressor, the temperature, or the duration of exposure.[4][8] |
| Complete degradation of the parent drug | Stress conditions are too harsh. | Decrease the concentration of the stressor, the temperature, or the duration of exposure.[4] |
| Mass balance issues (sum of parent and degradants is not ~100%) | Non-UV active degradants, volatile degradants, degradants not eluting from the column. | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), analyze for volatiles by GC, use a stronger mobile phase. |
Troubleshooting Guides
Troubleshooting Guide for Forced Degradation Studies
| Problem | Possible Cause(s) | Recommended Action(s) |
| Inconsistent degradation levels between experiments. | Inaccurate preparation of stress solutions, temperature fluctuations, variations in light exposure. | Ensure accurate and consistent preparation of all solutions. Use calibrated temperature-controlled equipment. Standardize the photostability chamber setup according to ICH Q1B guidelines. |
| Formation of secondary degradation products. | The initial degradation product is unstable under the applied stress conditions. | Monitor the degradation over a time course to identify the primary degradants before they convert to secondary products. |
| Precipitation of the drug substance or degradation products. | Poor solubility in the stress medium. | Use a co-solvent if it does not interfere with the degradation chemistry. Ensure the concentration of the drug substance is below its solubility limit in the chosen medium. |
Troubleshooting Guide for Analytical Method Development
| Problem | Possible Cause(s) | Recommended Action(s) |
| Inability to separate a critical pair of degradants. | The chosen column and mobile phase do not provide sufficient selectivity. | Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano). Evaluate different organic modifiers (e.g., acetonitrile, methanol) and additives (e.g., formic acid, ammonium (B1175870) acetate). |
| Poor sensitivity for a particular degradation product. | The degradant has a poor chromophore for UV detection. The ionization efficiency in MS is low. | Use a more sensitive detector (e.g., MS). Optimize the MS source parameters (e.g., capillary voltage, gas flow). Consider derivatization to enhance detection. |
| Matrix effects in LC-MS analysis. | Co-eluting components from the sample matrix suppress or enhance the ionization of the analyte. | Improve chromatographic separation to move the analyte away from interfering matrix components. Use a stable isotope-labeled internal standard. Perform sample cleanup (e.g., solid-phase extraction). |
Experimental Protocols
Protocol for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store the solid drug substance at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase to a final concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose the solid drug substance and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method.
Table of Recommended Starting Conditions for Forced Degradation:
| Condition | Reagent/Parameter | Temperature | Duration |
| Acidic | 0.1 M HCl | 80°C | 2 hours |
| Basic | 0.1 M NaOH | 80°C | 2 hours |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal (Solid) | N/A | 80°C | 48 hours |
| Photolytic | ICH Q1B | Ambient | As per guideline |
Protocol for Analysis by HPLC-UV/MS
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
UV Detection: 232 nm and 280 nm[9]
-
MS Detection: Electrospray ionization (ESI) in positive mode. Scan from m/z 50-500.
Protocol for Analysis of Volatile Degradants (e.g., Dimethylamine) by GC-MS
-
Sample Preparation: To 1 mL of the stressed sample, add 100 µL of 5 M NaOH to convert dimethylamine hydrochloride to the free base.
-
Headspace Conditions: Equilibrate at 90°C for 15 minutes.
-
GC Column: Amine-specific column (e.g., Carbowax-based).
-
Oven Program: 60°C (hold 2 min), ramp to 120°C at 5°C/min.
-
Carrier Gas: Helium
-
MS Detection: Electron ionization (EI) mode. Scan from m/z 30-200.
Visualizations
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethylamine hydrochloride | 506-59-2 | Benchchem [benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethylamine hydrochloride tests - Chromatography Forum [chromforum.org]
- 8. ijrpp.com [ijrpp.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Mass Spectrometry Analysis of N,N-Dimethyl-3,4-DMA Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of N,N-Dimethyl-3,4-DMA hydrochloride analysis using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high sensitivity for this compound in mass spectrometry?
Achieving high sensitivity for this compound can be challenging due to several factors. As a tertiary amine, it can exhibit poor peak shape (tailing) on standard reversed-phase columns due to interactions with residual silanols. Furthermore, biological matrices can introduce significant matrix effects, leading to ion suppression or enhancement and compromising sensitivity and reproducibility.
Q2: Which ionization technique is most suitable for this compound?
Electrospray ionization (ESI) in positive ion mode is generally the most effective technique for analyzing tertiary amines like this compound. These compounds readily accept a proton to form a stable [M+H]⁺ ion, which is ideal for sensitive detection by mass spectrometry.
Q3: What are the expected fragmentation patterns for this compound in MS/MS?
The fragmentation of N,N-dimethylated compounds is often characterized by a neutral loss of dimethylamine (B145610) or the formation of a stable iminium ion. For N,N-Dimethyl-3,4-DMA, a prominent fragment ion at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment, is expected due to cleavage of the bond beta to the nitrogen atom. This is a characteristic fragment for many N,N-dimethylalkylamines.
Q4: How can I minimize matrix effects when analyzing biological samples?
Matrix effects, which arise from co-eluting endogenous components in the sample, can significantly impact ionization efficiency.[1] To mitigate these effects, several strategies can be employed:
-
Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner sample extracts compared to simple protein precipitation.[2]
-
Chromatographic Separation: Optimize the LC method to separate the analyte from interfering matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and improve accuracy and precision.
Troubleshooting Guides
Poor Peak Shape (Tailing Peaks)
Issue: The chromatographic peak for this compound is broad and asymmetrical (tailing).
Root Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: The basic amine group can interact with acidic silanol groups on the surface of the silica-based column packing.
-
Solution 1: Use a column with end-capping or a hybrid particle technology (e.g., BEH) to minimize exposed silanols.
-
Solution 2: Add a competing base, such as a small amount of triethylamine (B128534) (TEA), to the mobile phase to block the active sites. However, be aware that TEA can cause ion suppression.
-
Solution 3: Employ a column specifically designed for the analysis of basic compounds.[3]
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too high, the analyte may be in its neutral form, leading to poor retention and peak shape in reversed-phase chromatography.
-
Solution: Maintain a mobile phase pH of at least 2 pH units below the pKa of the analyte to ensure it is in its protonated, more retentive form. The addition of formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase is common.[3]
-
Low Signal Intensity/Poor Sensitivity
Issue: The signal for this compound is weak or undetectable.
Root Causes & Solutions:
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analyte in the MS source.
-
Solution 1: Improve sample clean-up using SPE or LLE.
-
Solution 2: Adjust the chromatographic gradient to better separate the analyte from the interfering compounds.
-
-
Suboptimal MS Parameters: The settings for the ion source and collision energy may not be optimized for the analyte.
-
Solution: Perform a tuning and optimization of the MS parameters using a standard solution of this compound. This includes optimizing the capillary voltage, gas flows, and collision energy for the specific MRM transitions.
-
-
Analyte Degradation: The analyte may be unstable in the sample matrix or during the analytical process.
-
Solution: Investigate the stability of the analyte under different storage and sample preparation conditions. Ensure fresh samples and standards are used.
-
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Value |
| Column | C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by infusing a standard solution. The precursor ion will be the [M+H]⁺ of N,N-Dimethyl-3,4-DMA. The primary product ion is expected to be m/z 58. |
Quantitative Data for Analogous Compounds
The following table summarizes performance data from published methods for similar N,N-dimethylated or amphetamine-like compounds to provide an expectation of achievable sensitivity.
| Analyte | Matrix | LLOQ (ng/mL) | Recovery (%) | Method |
| N,N-dimethyltryptamine | Human Plasma | 0.25 | >91% | LC-MS/MS[4][5] |
| Amphetamine | Serum | 0.5 | Not specified | LC-MS/MS[1] |
| Methamphetamine | Blood | 12.5 | 90.3% | GC-MS[6] |
| N-nitrosodimethylamine | Human Plasma | 0.0156 | Not specified | LC-MS/MS[7] |
Visualizations
Caption: Troubleshooting workflow for low sensitivity issues.
Caption: General experimental workflow for bioanalysis.
References
- 1. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Routine analysis of amphetamine and methamphetamine in biological materials by gas chromatography-mass spectrometry and on-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Bioanalytical Method for Quantification of N-nitrosodimethylamine (NDMA) in Human Plasma and Urine with Different Meals and following Administration of Ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing contamination in N,N-Dimethyl-3,4-DMA hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving contamination issues during experiments with N,N-Dimethyl-3,4-DMA hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of contamination in the synthesis of this compound?
A1: Contamination in the synthesis of this compound can arise from several sources:
-
Starting Materials: Impurities in the precursors, such as 3,4-dimethoxyphenylacetone (B57033) or dimethylamine (B145610), will be carried through the synthesis.
-
Reagents: The purity of reagents like the reducing agent (e.g., sodium triacetoxyborohydride) or solvents can introduce contaminants.
-
Side Reactions: Incomplete reactions or the formation of byproducts are a major source of impurities. For instance, in reductive amination, unreacted starting materials can remain. The Eschweiler-Clarke reaction can also produce specific side products.[1]
-
Work-up and Purification: Improper extraction, washing, or crystallization techniques can fail to remove impurities or even introduce new ones.
-
Storage: Improper storage conditions can lead to degradation of the final product. This compound should be stored at -20°C for long-term stability.
Q2: My reaction is showing low or no conversion to this compound. What are the likely causes?
A2: Low conversion can be attributed to several factors:
-
Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and pH can significantly impact the reaction yield. For reductive amination, maintaining a slightly acidic pH is often crucial for iminium ion formation.
-
Poor Quality Starting Materials: Impurities in the starting materials can inhibit the reaction.
-
Solvent Issues: The solvent must be appropriate for the reaction and of sufficient purity. Moisture in the solvent can deactivate the reducing agent.
Q3: I am observing unexpected peaks in my analytical data (GC-MS, NMR). What could they be?
A3: Unexpected peaks could correspond to a variety of substances:
-
Unreacted Starting Materials: 3,4-dimethoxyphenylacetone and dimethylamine (or its salt).
-
Intermediates: In reductive amination, the intermediate imine or enamine may be present.
-
Side Products: Depending on the synthetic route, these could include products from over-methylation or other side reactions. In illicit methamphetamine synthesis, which shares some chemical principles, impurities like 1,2-dimethyl-3-phenylaziridine (B1212488) have been identified.[2]
-
Solvent Residues: Residual solvents from the reaction or purification steps are common impurities.[3]
-
Degradation Products: The compound may have degraded due to improper handling or storage.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during this compound experiments.
Issue 1: Presence of Starting Material in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | 1. Extend Reaction Time: Monitor the reaction progress using TLC or GC-MS and continue until the starting material is consumed. 2. Increase Reagent Stoichiometry: Add a slight excess of the limiting reagent (e.g., dimethylamine or the reducing agent). | Complete conversion of the starting material to the desired product. |
| Inefficient Reducing Agent | 1. Use Fresh Reagent: Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator). 2. Choose a More Robust Reducing Agent: Consider alternative reducing agents if the current one is proving ineffective. | Improved reaction yield and complete reduction of the intermediate. |
Issue 2: Product is an Oil or Fails to Crystallize
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Impurities | 1. Purify by Column Chromatography: Use silica (B1680970) gel or alumina (B75360) chromatography to separate the product from impurities. A gradient elution with a solvent system like dichloromethane (B109758)/methanol with a small amount of ammonia (B1221849) can be effective for the free base. 2. Convert to Hydrochloride Salt: If the free base is an oil, converting it to the hydrochloride salt can often induce crystallization. Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution or add a solution of HCl in a solvent like isopropanol. | Isolation of a pure, solid product. |
| Residual Solvent | 1. High Vacuum Drying: Dry the product under high vacuum for an extended period to remove residual solvents. 2. Trituration: Add a solvent in which the product is insoluble but the impurities are soluble, and stir to induce crystallization or wash away the oily impurities. | A solid, crystalline product free of solvent residues. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is based on a general procedure for reductive amination using sodium triacetoxyborohydride (B8407120).[4]
Materials:
-
3,4-Dimethoxyphenylacetone
-
Dimethylamine hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2M in diethyl ether)
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethoxyphenylacetone (1.0 eq) and dimethylamine hydrochloride (1.2 eq) in 1,2-dichloroethane.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours to overnight.
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude N,N-Dimethyl-3,4-DMA free base.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in an organic solvent dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Purity Analysis
A combination of analytical techniques should be employed to assess the purity of the synthesized this compound.
| Technique | Purpose | Typical Observations & Potential Impurities Detected |
| GC-MS | To determine the purity and identify volatile impurities. | A major peak corresponding to the product. Potential impurities include unreacted 3,4-dimethoxyphenylacetone, and side products from the synthesis. Derivatization may be required for better peak shape and resolution.[5][6] |
| ¹H NMR | To confirm the structure and identify proton-containing impurities. | Characteristic peaks for the aromatic, methoxy, methyl, and methylene (B1212753) protons of the product. Impurities like residual solvents (e.g., DCM, THF, diethyl ether) or starting materials will have distinct signals.[3] |
| ¹³C NMR | To confirm the carbon skeleton of the molecule. | Signals corresponding to all the unique carbon atoms in the N,N-Dimethyl-3,4-DMA molecule. |
| HPLC | To determine the purity of the non-volatile compound. | A single major peak for the pure compound. Purity can be quantified by peak area percentage. |
Visualizations
Logical Troubleshooting Workflow for Low Reaction Yield
References
- 1. grokipedia.com [grokipedia.com]
- 2. Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. gcms.cz [gcms.cz]
- 6. GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH for optimal N,N-Dimethyl-3,4-DMA hydrochloride solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal handling and use of N,N-Dimethyl-3,4-DMA hydrochloride, with a focus on adjusting pH for maximal solubility.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a crystalline solid with known solubility in various organic solvents and aqueous buffers.[1] In its hydrochloride salt form, it is generally more soluble in aqueous solutions compared to its free base form, particularly under acidic conditions.
Q2: How does pH affect the solubility of this compound in aqueous solutions?
A2: As an amine hydrochloride, this compound is the salt of a weak base. Its solubility in aqueous solutions is highly dependent on pH. In acidic conditions, the compound exists in its protonated, ionized form, which is more polar and thus more soluble in water.[2][3] As the pH increases and becomes more basic, the compound will be deprotonated to its less soluble free base form, which may lead to precipitation.
Q3: In which solvents has the solubility of this compound been determined?
A3: The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 5 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL |
| Ethanol (B145695) | 5 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL |
Data sourced from Cayman Chemical.[1]
Q4: What is the expected mechanism of action for this compound?
A4: this compound is categorized as an amphetamine.[1][4] Amphetamines and their analogs typically exert their effects by interacting with monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), and may also show activity at serotonin (B10506) receptors, like the 5-HT2A receptor.[5][6][7] These interactions lead to an increase in the extracellular concentrations of these neurotransmitters.
Troubleshooting Guide
Issue: The compound is not dissolving in my aqueous buffer.
-
Solution 1: Adjust the pH.
-
Rationale: Amine hydrochlorides are more soluble in acidic solutions.
-
Procedure: Lower the pH of your buffer. A good starting point is a pH between 3 and 5. Use a dilute solution of a biocompatible acid, such as hydrochloric acid, to adjust the pH. Monitor the pH closely with a calibrated pH meter.
-
-
Solution 2: Gentle Heating and Sonication.
-
Rationale: Increasing the temperature can help to overcome the activation energy required for dissolution. Sonication can aid in breaking up solid particles and increasing the surface area for dissolution.
-
Procedure: Gently warm the solution in a water bath while stirring. Do not exceed temperatures that could lead to degradation of the compound. Following gentle heating, place the solution in a sonicator bath for short intervals.
-
-
Solution 3: Use of a Co-solvent.
-
Rationale: If the compound has limited aqueous solubility even at low pH, a small amount of an organic co-solvent can increase solubility.
-
Procedure: Add a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol to your aqueous buffer. Ensure that the chosen co-solvent is compatible with your experimental system.
-
Issue: The compound precipitates out of solution after initial dissolution.
-
Rationale: This is often due to a shift in pH towards a more basic environment, causing the compound to convert to its less soluble free base form. This can happen if the buffering capacity of your solution is insufficient.
-
Solution:
-
Ensure your buffer has sufficient capacity to maintain the desired acidic pH.
-
If the experimental conditions require a near-neutral or basic pH, consider preparing a more concentrated stock solution in an acidic buffer or a suitable organic solvent (like DMSO) and then diluting it into your final experimental medium. Be mindful of the final concentration of the organic solvent.
-
Experimental Protocols
Protocol for Determining the pH-Dependent Solubility of this compound
This protocol is based on the saturation shake-flask method, a common technique for determining equilibrium solubility.
Materials:
-
This compound
-
A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate (B1201080) buffers)
-
Calibrated pH meter
-
Analytical balance
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Buffered Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant of each vial. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
HPLC Method: Dilute the filtered samples with an appropriate mobile phase and analyze them using a validated HPLC method to determine the concentration of the dissolved compound.
-
UV-Vis Spectrophotometry: If the compound has a distinct chromophore, create a standard curve of known concentrations and measure the absorbance of the diluted, filtered samples to determine the concentration.
-
-
Data Analysis: Plot the determined solubility (in mg/mL or molarity) as a function of the final measured pH of each buffered solution to generate a pH-solubility profile.
Visualizations
The following diagram illustrates a potential signaling pathway that could be modulated by this compound, given its classification as an amphetamine analog. This diagram shows the reuptake mechanism of norepinephrine at the synaptic cleft via the Norepinephrine Transporter (NET).
Caption: Norepinephrine Transporter (NET) reuptake mechanism at the synapse.
References
- 1. caymanchem.com [caymanchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. N,N-dimethyl--3,4-DMA-(hydro-chloride), 1MG | Labscoop [labscoop.com]
- 5. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 6. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norepinephrine - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Validation of N,N-Dimethyl-3,4-DMA Hydrochloride
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of N,N-Dimethyl-3,4-DMA hydrochloride, an amphetamine derivative. The selection of an appropriate analytical method is crucial for obtaining reliable and accurate results in a regulated environment.
Comparison of Analytical Methods
The choice of analytical technique for the validation of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC, GC-MS, and LC-MS/MS based on validated methods for structurally similar amphetamine compounds.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 0.075 - 0.60 mg/mL[1] | 20 - 1,000 ng/mL[2][3] | 1 - 5000 µg/L[4] |
| Accuracy (% Recovery) | Not explicitly stated, but method was found to be accurate. | 89.0–108% (interday)[5] | 85.3% to 94%[4] |
| Precision (%RSD) | <1% (intermediate precision)[1] | ≤ 8.1% (interday)[5] | < 5.7%[4] |
| Limit of Detection (LOD) | Not specified | < 2 ng/mL[2][3] | 0.31 µg/L[4] |
| Limit of Quantification (LOQ) | Not specified | 1 and 2.5 ng/mL[5] | Not explicitly stated, but a low concentration can be determined.[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical procedures. Below are representative experimental protocols for each technique.
High-Performance Liquid Chromatography (HPLC)
A common approach for the analysis of amphetamine-like compounds involves reversed-phase HPLC with UV detection.
-
Instrumentation: HPLC system with a diode-array UV detector.
-
Column: XTerra RP18 (150×4.6 mm, 5 μm).[1]
-
Mobile Phase: A mixture of 50 mM pyrrolidine (B122466) (pH 11.5) and acetonitrile (B52724) (50:50, v/v).[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV at 214 nm.[1]
-
Sample Preparation: Tablets are powdered, dissolved in the mobile phase, sonicated, and filtered before injection.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For amphetamines, derivatization is often required to improve their volatility and chromatographic behavior.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Thermo Scientific TG-5MS (15 m, 0.25 mm i.d., 0.25 μm film thickness).[3]
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min.[3]
-
Temperature Program: Initial temperature of 70°C for 1 min, then ramped to 260°C at 15°C/min, and held for 10 min.[3]
-
Injection: Splitless injection at 280°C.[3]
-
Derivatization: Samples are derivatized with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluorobenzoyl chloride (PFBCl) prior to analysis.[2][3]
-
MS Detection: Electron ionization (EI) mode with a scan range of 40–450 Da.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of trace amounts of substances in complex matrices.
-
Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column, such as a C18.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[4]
-
Sample Preparation: Often involves a simple "dilute and shoot" approach or a straightforward liquid-liquid or solid-phase extraction.[6]
Visualizing the Workflow
The following diagrams illustrate the typical workflows for analytical method validation.
Figure 1. General workflow for analytical method validation.
Figure 2. Comparison of analytical workflows for HPLC, GC-MS, and LC-MS/MS.
References
- 1. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. A Validated Method for the Simultaneous Determination of Methamphetamine and 3,4-Methylenedioxy-N-methamphetamine in Blood-Based Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine | Springer Nature Experiments [experiments.springernature.com]
Cross-Reactivity of N,N-Dimethyl-3,4-DMA Hydrochloride in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of N,N-Dimethyl-3,4-DMA hydrochloride in common immunoassays used for the detection of amphetamines. Due to a lack of specific published cross-reactivity data for this compound, this guide leverages data from structurally similar compounds, namely 3,4-methylenedioxymethamphetamine (MDMA) and phentermine, to provide an informed perspective on its likely behavior in these assays.
Immunoassays are widely used as initial screening tools for drugs of abuse due to their speed and cost-effectiveness. However, a significant limitation is the potential for cross-reactivity, where the antibodies in the assay bind to substances with similar chemical structures to the target analyte, leading to false-positive results.[1] Understanding the cross-reactivity profile of a compound is crucial for accurate interpretation of screening results and for guiding confirmatory testing by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2]
Comparison of Cross-Reactivity with Alternative Compounds
The following table summarizes the cross-reactivity of MDMA and phentermine in various amphetamine immunoassays. This data can be used to infer the potential for this compound to cross-react, given its structural similarity as a phenethylamine (B48288) derivative. It is important to note that even small structural differences can significantly alter antibody binding, and therefore, the actual cross-reactivity of this compound may vary.
| Immunoassay Platform | Target Analyte(s) | Alternative Compound | Concentration for Positive Result (ng/mL) | Cross-Reactivity (%) | Reference |
| Enzyme Multiplied Immunoassay Technique (EMIT) | |||||
| Emit® II Plus Amphetamines | d-Methamphetamine | Phentermine | 5,800 | - | [3] |
| MDMA | >100,000 | <1 | [3] | ||
| Enzyme-Linked Immunosorbent Assay (ELISA) | |||||
| Immunalysis ELISA | Amphetamine | Phentermine | - | 89% (at 25 ng/g in meconium) | [4] |
| ELISA (Generic) | d-Methamphetamine | Phentermine | - | 4.3% | [5] |
| MDMA | - | <1% | [5] | ||
| Cloned Enzyme Donor Immunoassay (CEDIA) | |||||
| CEDIA Amphetamines/Ecstasy | Amphetamine/MDMA | MDMA | - | Generally lower than 100% | [6] |
Note: Cross-reactivity data can be presented in various ways, including the concentration of the cross-reactant required to produce a positive result equivalent to the assay cutoff or as a percentage relative to the target analyte. Package inserts for specific commercial assays should be consulted for the most accurate and up-to-date information.[7]
Inferred Cross-Reactivity of this compound
Based on its chemical structure as an N,N-dimethylated analog of 3,4-dimethoxyamphetamine, it is plausible that this compound would exhibit some degree of cross-reactivity in amphetamine immunoassays. The N,N-dimethyl group might hinder antibody binding compared to amphetamine or methamphetamine, potentially leading to lower cross-reactivity. However, the overall phenethylamine backbone, which is the primary determinant for antibody recognition in these assays, suggests that a positive result is possible, especially at high concentrations of the compound. The degree of cross-reactivity is likely to be highly dependent on the specific antibody used in a particular immunoassay kit.
Experimental Protocols
Below is a representative experimental protocol for determining the cross-reactivity of a compound in a competitive enzyme-linked immunosorbent assay (ELISA) for amphetamine.
Protocol: Amphetamine Direct ELISA for Cross-Reactivity Assessment
This protocol is adapted from a commercially available amphetamine direct ELISA kit.[8]
1. Principle of the Assay:
This is a competitive immunoassay. The drug in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites on a microplate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of the drug in the sample. The presence of the bound enzyme is detected by the addition of a substrate that produces a colored product.
2. Materials:
-
Microplate pre-coated with anti-amphetamine antibodies
-
This compound standard solutions of known concentrations
-
Amphetamine standard solutions (for calibration curve)
-
Drug-enzyme (e.g., horseradish peroxidase-amphetamine) conjugate
-
Wash buffer (e.g., phosphate-buffered saline with Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., dilute sulfuric acid)
-
Microplate reader with a 450 nm filter
-
Precision pipettes and tips
3. Assay Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the this compound standard in a drug-free matrix (e.g., synthetic urine or buffer).
-
Sample Addition: Add 20 µL of each standard dilution, control, or sample to the appropriate wells of the microplate.
-
Enzyme Conjugate Addition: Add 100 µL of the drug-enzyme conjugate to each well.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).
-
Washing: Aspirate the contents of the wells and wash each well with wash buffer (e.g., 3-5 times).
-
Substrate Addition: Add 100 µL of the substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stopping the Reaction: Add 100 µL of the stop solution to each well.
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the amphetamine standards against their known concentrations.
-
Determine the concentration of this compound that produces a signal equivalent to the assay's cutoff concentration for amphetamine.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Amphetamine at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Competitive immunoassay principle for drug detection.
Caption: Typical workflow for drugs of abuse testing.
Caption: Structural basis for potential cross-reactivity.
References
- 1. ohsu.edu [ohsu.edu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. wakemed.org [wakemed.org]
- 4. researchgate.net [researchgate.net]
- 5. Amphetamines in hair by enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labcorp.com [labcorp.com]
- 7. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
A Comparative Analysis of the Neurotoxic Potential: N,N-Dimethyl-3,4-DMA HCl vs. MDMA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neurotoxic potential of N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (N,N-Dimethyl-3,4-DMA HCl) and 3,4-methylenedioxymethamphetamine (MDMA). While extensive research has characterized the neurotoxicity of MDMA, data on N,N-Dimethyl-3,4-DMA HCl is not available. This comparison, therefore, extrapolates the potential neurotoxic profile of N,N-Dimethyl-3,4-DMA HCl based on the structure-activity relationships of closely related analogs and contrasts it with the established effects of MDMA.
Executive Summary
MDMA is a well-documented serotonergic neurotoxin, causing long-term damage to serotonin (B10506) (5-HT) axons and terminals in the brain.[1][2][3][4][5] Its neurotoxic effects are linked to factors such as oxidative stress, hyperthermia, and excitotoxicity.[3][4][5] In contrast, based on data from structurally similar compounds, N,N-Dimethyl-3,4-DMA HCl is predicted to have a significantly lower neurotoxic potential. The presence of two methoxy (B1213986) groups at the 3 and 4 positions on the phenyl ring, as seen in analogs like 3,4-Dimethoxyamphetamine (3,4-DMA), is associated with a dramatic reduction in affinity for serotonin receptors and a lack of psychostimulant effects.[6] Furthermore, the N,N-dimethyl substitution, as seen in N,N-dimethylamphetamine, has been shown to reduce neurotoxicity compared to its N-methyl counterpart.
Comparative Data on Neurotoxicity
Due to the absence of direct experimental data for N,N-Dimethyl-3,4-DMA HCl, the following tables compare the known neurotoxic parameters of MDMA with the inferred properties of N,N-Dimethyl-3,4-DMA HCl based on its structural analogs.
Table 1: Serotonergic Neurotoxicity
| Parameter | MDMA | N,N-Dimethyl-3,4-DMA HCl (Inferred) |
| Effect on 5-HT Axon Terminals | Degeneration and long-lasting damage.[1][2] | Unlikely to cause significant damage. |
| Reduction in SERT Density | Significant and persistent reduction. | Minimal to no effect expected. |
| Depletion of 5-HT | Pronounced and long-lasting depletion.[7] | Unlikely to cause significant depletion. |
| Affinity for 5-HT2A Receptor (Ki) | High affinity | Very low affinity (based on 3,4-DMA with a Ki of 43,300 nM).[6] |
Table 2: Dopaminergic Neurotoxicity
| Parameter | MDMA | N,N-Dimethyl-3,4-DMA HCl (Inferred) |
| Effect on DA Axon Terminals | Damage to dopaminergic systems has been reported.[1][2] | Unlikely to cause significant damage. |
| Release of Dopamine | Significant increase in extracellular dopamine.[1] | Minimal to no effect expected. |
Table 3: Cytotoxicity
| Parameter | MDMA | N,N-Dimethyl-3,4-DMA HCl (Inferred) |
| Neuronal Cell Death | Induces apoptosis in cultured neurons.[8] | Expected to have significantly lower cytotoxicity. |
| Mitochondrial Dysfunction | Causes mitochondrial dysfunction.[8] | Minimal to no effect on mitochondrial function anticipated. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of MDMA are provided below. These protocols can serve as a reference for designing future studies to directly assess the neurotoxic potential of N,N-Dimethyl-3,4-DMA HCl.
Assessment of Serotonergic Neurotoxicity in Rodents
Objective: To determine the long-term effects of a compound on serotonin neurons in the brain.
Methodology:
-
Animal Dosing: Administer the test compound (e.g., MDMA) or vehicle to rodents (e.g., rats or mice) via a relevant route (e.g., subcutaneous or oral). A typical neurotoxic regimen for MDMA in rats is repeated high doses.[7]
-
Tissue Collection: After a post-treatment period (e.g., 2 weeks) to allow for the development of neurotoxic lesions, animals are euthanized, and brains are rapidly removed.
-
Neurochemical Analysis:
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC): Dissect specific brain regions (e.g., striatum, hippocampus, cortex) and measure levels of 5-HT and its metabolite 5-hydroxyindoleacetic acid (5-HIAA). A significant and persistent reduction in these markers indicates serotonergic neurotoxicity.[7]
-
Immunohistochemistry for SERT: Use antibodies against the serotonin transporter (SERT) to visualize and quantify the density of serotonergic axons and terminals. A decrease in SERT-immunoreactive fibers suggests damage to these neurons.
-
[³H]Paroxetine Autoradiography: Quantify the density of serotonin uptake sites by measuring the binding of the radiolabeled ligand [³H]paroxetine. A reduction in binding indicates a loss of serotonin terminals.[7]
-
In Vitro Cytotoxicity Assay
Objective: To assess the direct toxic effects of a compound on cultured neuronal cells.
Methodology:
-
Cell Culture: Culture a relevant neuronal cell line (e.g., primary hippocampal neurons or SH-SY5Y cells).
-
Compound Treatment: Expose the cultured cells to a range of concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).[8]
-
Cell Viability Assessment:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in MTT reduction suggests cytotoxicity.[8]
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium. An increase in LDH activity indicates cell death.[8]
-
-
Apoptosis Assays: Use techniques such as TUNEL staining or caspase activity assays to determine if the compound induces programmed cell death (apoptosis).[8]
Receptor Binding Assay
Objective: To determine the affinity of a compound for specific neurotransmitter receptors and transporters.
Methodology:
-
Membrane Preparation: Prepare cell membranes from brain tissue or from cells expressing the target receptor/transporter.
-
Radioligand Binding: Incubate the membranes with a specific radioligand for the target site (e.g., [³H]ketanserin for 5-HT2A receptors) in the presence of increasing concentrations of the unlabeled test compound.
-
Separation and Counting: Separate the bound and free radioligand by filtration and measure the amount of radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) of the test compound, which represents its affinity for the binding site. A higher Ki value indicates lower affinity.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway for MDMA-induced serotonergic neurotoxicity.
Caption: Experimental workflow for assessing neurotoxicity.
Conclusion
The available evidence strongly suggests that N,N-Dimethyl-3,4-DMA HCl possesses a significantly lower neurotoxic potential compared to MDMA. This inference is based on the established structure-activity relationships of related methoxy-substituted amphetamines, which consistently demonstrate reduced affinity for serotonergic targets and diminished psychostimulant properties. However, it is crucial to emphasize that direct experimental evaluation of N,N-Dimethyl-3,4-DMA HCl is necessary to definitively characterize its neurotoxic profile. The experimental protocols provided in this guide offer a framework for conducting such investigations. Researchers and drug development professionals should exercise caution and prioritize empirical data when assessing the safety of novel psychoactive compounds.
References
- 1. Comparative effects of substituted amphetamines (PMA, MDMA, and METH) on monoamines in rat caudate: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy ), and amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacology and neurotoxicity of 3,4-methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxicity of Methamphetamine and 3,4-methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotoxicity of methamphetamine and 3,4-methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 7. Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neurotoxicity of hallucinogenic amphetamines in primary cultures of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Behavioral Profiles of N,N-Dimethyl-3,4-DMA hydrochloride and Methamphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of N,N-Dimethyl-3,4-DMA hydrochloride (NNDMA) and methamphetamine. The information herein is synthesized from preclinical studies to assist researchers in understanding the relative potencies and pharmacological profiles of these two psychostimulants.
This compound, also known as N,N-dimethylamphetamine, is a structural analog of methamphetamine.[1][2] While both compounds are classified as stimulants, preclinical evidence indicates significant differences in their behavioral effects.[1] The following sections detail these differences across several key behavioral paradigms, presenting quantitative data and experimental methodologies to inform future research and drug development.
Psychomotor Stimulant Effects
The psychomotor stimulant properties of NNDMA and methamphetamine have been compared by observing their effects on scheduled-controlled responding in rats and squirrel monkeys.[1] In these studies, the potency of each compound to decrease rates of responding under fixed-interval or fixed-ratio schedules of food presentation was assessed.
Experimental Protocol: Effects on Scheduled-Controlled Responding [1]
-
Subjects: Male Fischer-344 rats and male squirrel monkeys.
-
Apparatus: Standard operant conditioning chambers equipped with response levers and a mechanism for delivering food pellets (for rats) or liquid food (for monkeys).
-
Procedure:
-
Training: Animals were trained to respond on either a fixed-interval (FI) 5-minute schedule or a fixed-ratio (FR) 30-response schedule for food reinforcement. Under the FI schedule, the first response after a 5-minute interval is reinforced. Under the FR schedule, reinforcement is delivered after every 30th response.
-
Drug Administration: Once stable rates of responding were established, various doses of NNDMA hydrochloride or methamphetamine hydrochloride were administered intramuscularly (rats) or intravenously (monkeys) before the experimental sessions.
-
Data Collection: The rate of responding was recorded and compared to control sessions where saline was administered. A decrease in response rate is indicative of the disruptive psychomotor effects of the stimulant.
-
Quantitative Data: Potency in Decreasing Response Rates [1]
| Compound | Animal Model | Potency Relative to Methamphetamine (to decrease response rates) |
| N,N-Dimethyl-3,4-DMA HCl | Rats | 6 to 12 times less potent |
| N,N-Dimethyl-3,4-DMA HCl | Squirrel Monkeys | 6 to 12 times less potent |
Methamphetamine was found to be significantly more potent than NNDMA in altering scheduled-controlled behavior.[1]
Experimental workflow for assessing psychomotor stimulant effects.
Reinforcing Effects
The reinforcing properties of a drug, which are indicative of its abuse potential, are often evaluated using self-administration paradigms. In these studies, animals learn to perform a specific action to receive an infusion of the drug.
Experimental Protocol: Intravenous Self-Administration [1]
-
Subjects: Male squirrel monkeys.
-
Apparatus: Operant conditioning chambers equipped with two levers and an intravenous catheter system for drug delivery.
-
Procedure:
-
Training: Monkeys were first trained to self-administer cocaine. One lever press resulted in an intravenous infusion of cocaine (the "drug" lever), while presses on the second lever had no consequence (the "inactive" lever).
-
Substitution: Once a stable pattern of cocaine self-administration was established, saline was substituted for cocaine to confirm that the responding was maintained by the drug. Subsequently, different doses of NNDMA hydrochloride or methamphetamine hydrochloride were substituted for cocaine.
-
Data Collection: The number of infusions self-administered for each drug at various doses was recorded. Higher rates of self-administration compared to saline indicate reinforcing effects.
-
Quantitative Data: Reinforcing Efficacy [1]
| Compound | Animal Model | Potency Relative to Methamphetamine (in maintaining self-administration) |
| N,N-Dimethyl-3,4-DMA HCl | Squirrel Monkeys | 10 times less potent |
Both NNDMA and methamphetamine were found to have reinforcing effects, as they maintained self-administration at rates higher than saline. However, methamphetamine was substantially more potent in this regard.[1]
Workflow for intravenous self-administration studies.
Discriminative Stimulus Properties
Drug discrimination studies are used to assess the subjective effects of a drug. Animals are trained to recognize the interoceptive cues associated with a particular drug and differentiate them from the effects of a vehicle.
Experimental Protocol: Drug Discrimination [1]
-
Subjects: Male Fischer-344 rats.
-
Apparatus: Two-lever operant conditioning chambers.
-
Procedure:
-
Training: Rats were trained to discriminate between the effects of cocaine (10 mg/kg) and saline. Following a cocaine injection, responses on one lever were reinforced with food, while after a saline injection, responses on the other lever were reinforced.
-
Testing: Once the rats reliably pressed the correct lever depending on the injection they received, test sessions were conducted with various doses of NNDMA hydrochloride or methamphetamine hydrochloride.
-
Data Collection: The percentage of responses on the cocaine-appropriate lever was measured. A high percentage of responding on the cocaine lever indicates that the test drug has subjective effects similar to cocaine.
-
Quantitative Data: Cocaine-Like Discriminative Stimulus Effects [1]
| Compound | Animal Model | Potency Relative to Methamphetamine (in producing cocaine-like effects) |
| N,N-Dimethyl-3,4-DMA HCl | Rats | 12 times less potent |
Both NNDMA and methamphetamine produced dose-dependent increases in responding on the cocaine-appropriate lever, suggesting they have similar subjective effects to cocaine. However, methamphetamine was significantly more potent in producing these effects.[1]
References
In Vitro Potency of N,N-Dimethyl-3,4-DMA HCl Compared to Other Amphetamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of N,N-Dimethyl-3,4-DMA HCl and other well-characterized amphetamines at the monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). The interaction with these transporters is a key determinant of the pharmacological profile of amphetamine derivatives.
Comparative Potency at Monoamine Transporters
The following table summarizes the in vitro potency (Ki in µM) of several amphetamines at human monoamine transporters. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine Transporter (DAT) Ki (µM) | Norepinephrine Transporter (NET) Ki (µM) | Serotonin Transporter (SERT) Ki (µM) |
| Amphetamine | ~0.6[1][2] | ~0.07 - 0.1[1][2] | ~20 - 40[1][2] |
| Methamphetamine | ~0.5[1] | ~0.1[1] | ~10 - 40[1] |
| MDMA (3,4-Methylenedioxymethamphetamine) | ~4.87 - 8.29[1] | ~1.19 - 1.75[1] | ~0.64 - 2.41[1] |
| N,N-Dimethyl-3,4-DMA HCl (Estimated) | >10 (Low Potency) | >10 (Low Potency) | >10 (Low Potency) |
Note on N,N-Dimethyl-3,4-DMA HCl Estimation: Structure-activity relationship studies of amphetamines have demonstrated that N,N-dimethylation generally leads to a significant decrease in potency at DAT, NET, and SERT compared to the corresponding primary or secondary amine analogues. For instance, N,N-dimethylamphetamine is considerably less potent than methamphetamine. The addition of the 3,4-dimethoxy substituents, as seen in 3,4-dimethoxyamphetamine (DMA), also influences activity, but the N,N-dimethylation is expected to be the dominant factor in reducing transporter affinity. Therefore, it is anticipated that N,N-Dimethyl-3,4-DMA HCl would exhibit significantly lower potency (higher Ki values) at all three monoamine transporters compared to amphetamine, methamphetamine, and even MDMA.
Experimental Protocols
The data presented in this guide are typically generated using one of two primary in vitro assays: radioligand binding assays or uptake inhibition assays.
Radioligand Binding Assays
This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target transporter.
-
Membrane Preparation: Membranes are prepared from cells expressing the human dopamine, norepinephrine, or serotonin transporter (e.g., HEK293 cells) or from brain tissue rich in these transporters.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET, or [³H]-citalopram for SERT) and varying concentrations of the test compound.
-
Filtration: The incubation is terminated by rapid filtration, separating the bound from the free radioligand.
-
Quantification: The amount of radioactivity bound to the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Uptake Inhibition Assays
This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled substrate into cells expressing the target transporter.
-
Cell Culture: Cells stably expressing the human DAT, NET, or SERT are cultured in appropriate media.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: A radiolabeled substrate (e.g., [³H]-dopamine for DAT, [³H]-norepinephrine for NET, or [³H]-serotonin for SERT) is added to initiate uptake.
-
Termination: After a defined incubation period, uptake is terminated by washing the cells with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the cells is determined by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is calculated.
Visualizations
Experimental Workflow for In Vitro Potency Determination
References
Reproducibility of Findings in N,N-Dimethyl-3,4-DMA Hydrochloride Research: A Comparative Guide
A comprehensive review of available scientific literature reveals a significant lack of published, reproducible experimental data for N,N-Dimethyl-3,4-DMA hydrochloride. This scarcity of independent research prevents a thorough comparative analysis of its pharmacological and analytical profiles.
While the compound is available as a research chemical, there is a notable absence of peer-reviewed studies detailing its synthesis, characterization, and biological activity in a manner that allows for independent verification and comparison. The majority of available information is limited to supplier-provided technical data sheets, which do not constitute a body of reproducible scientific findings.
This guide aims to transparently address the current state of research on this compound and highlight the critical need for further investigation to establish a reliable and reproducible scientific foundation for this compound.
Current State of Knowledge: A Landscape Devoid of Comparative Data
An extensive search of scientific databases for studies on this compound yielded no direct research articles presenting experimental data on its pharmacology, toxicology, or analytical chemistry. The primary sources of information are commercial suppliers who list it as an analytical reference standard.
In contrast, some limited data is available for the related, non-N-methylated compound, 3,4-Dimethoxyamphetamine (3,4-DMA). A single study, referenced in its Wikipedia entry, provides some initial pharmacological characterization. However, these findings have not been independently replicated, and it is crucial to note that these data cannot be directly extrapolated to this compound due to structural differences that can significantly alter pharmacological activity.
The Critical Importance of Reproducibility in Scientific Research
Reproducibility is a cornerstone of the scientific method. It ensures the reliability and validity of experimental findings, forming the basis for future research and development. The process of independent replication of experiments and confirmation of results is essential to:
-
Validate initial findings: Confirming that the observed effects are not due to chance, experimental error, or specific laboratory conditions.
-
Build a robust body of evidence: Accumulating data from multiple independent sources strengthens the scientific consensus on a compound's properties.
-
Ensure the safety and efficacy of potential therapeutic agents: Rigorous and reproducible preclinical data is a prerequisite for any further development.
The logical relationship between initial findings and their necessary replication for scientific validation is illustrated in the workflow below.
A Comparative Guide to Quality Control Reference Standards for N,N-Dimethyl-3,4-DMA Hydrochloride
For researchers, scientists, and professionals in drug development, the purity and characterization of analytical reference standards are paramount for accurate experimental results and regulatory compliance. This guide provides a comparative analysis of quality control standards for N,N-Dimethyl-3,4-DMA hydrochloride and its relevant alternatives, offering insights into their analytical specifications and the methodologies used for their validation.
Comparison of Reference Standard Quality Control Specifications
The following table summarizes the typical quality control specifications for this compound and two common alternatives, 3,4-DMA hydrochloride and N-Ethyl-3,4-DMA hydrochloride. These specifications are based on industry standards for analytical reference materials.
| Parameter | This compound | 3,4-DMA hydrochloride | N-Ethyl-3,4-DMA hydrochloride |
| CAS Number | 70932-19-3[1] | 13078-75-6[2] | 70932-27-3 |
| Molecular Formula | C₁₃H₂₁NO₂ • HCl[1] | C₁₁H₁₇NO₂ • HCl[2] | C₁₃H₂₁NO₂ • HCl |
| Formula Weight | 259.8 g/mol [1] | 231.7 g/mol [2] | 259.8 g/mol |
| Purity (by HPLC) | ≥98%[1] | ≥98%[2] | ≥98% |
| Identity (IR, ¹H-NMR, MS) | Conforms to structure | Conforms to structure | Conforms to structure |
| Appearance | Crystalline solid[1] | Crystalline solid[2] | Crystalline solid |
| Solubility | DMF: 5 mg/mL, DMSO: 10 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 10 mg/mL[1] | DMF: 5 mg/ml; DMSO: 10 mg/ml; Ethanol: 5 mg/ml; PBS (pH 7.2): 10 mg/ml[2] | DMF: 5 mg/mL, DMSO: 10 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 10 mg/mL |
| Residual Solvents (GC-HS) | ≤0.5% | ≤0.5% | ≤0.5% |
| Water Content (Karl Fischer) | ≤0.5% | ≤0.5% | ≤0.5% |
Experimental Protocols
Detailed methodologies for the key quality control experiments are provided below. These protocols are representative of standard practices in the analytical chemistry field for the validation of reference standards.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the reference standard by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and a 0.1% formic acid solution in water. The specific gradient will be optimized to ensure separation of the main peak from all impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 232 nm.[1]
-
Injection Volume: 10 µL.
-
Procedure: A solution of the reference standard is prepared in the mobile phase at a concentration of approximately 1 mg/mL. The solution is injected into the HPLC system, and the chromatogram is recorded. Purity is calculated based on the area of the main peak relative to the total area of all peaks.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the compound, verifying its identity.
-
Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) or Liquid Chromatograph (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Procedure: A dilute solution of the sample is introduced into the mass spectrometer. The resulting mass spectrum, showing the molecular ion and characteristic fragment ions, is compared against the expected spectrum for the compound's structure.
Structural Confirmation by ¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and arrangement of atoms.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, D₂O).
-
Procedure: A small amount of the reference standard is dissolved in the deuterated solvent. The ¹H-NMR spectrum is acquired, and the chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that they are consistent with the known structure of this compound.
Quality Control Workflow
The following diagram illustrates the typical workflow for the quality control of an analytical reference standard, from receipt of the raw material to the final certification.
Caption: Quality control workflow for analytical reference standards.
Signaling Pathway and Logical Relationships
The quality control process for reference standards is a logical progression of tests designed to ensure the material's identity, purity, and suitability for its intended use. The following diagram illustrates the logical relationship between the different stages of quality control.
Caption: Logical flow of quality control testing for reference standards.
References
A Comparative Guide to the Inter-laboratory Analysis of N,N-Dimethyl-3,4-DMA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization and quantification of N,N-Dimethyl-3,4-DMA hydrochloride (3,4-dimethoxy-N,N,α-trimethyl-benzeneethanamine). Due to the absence of publicly available formal inter-laboratory comparison studies for this specific analyte, this document presents a synthesized comparison based on typical performance data from validated methods for structurally related amphetamine-type substances. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the standard methods for the sensitive and selective analysis of this class of compounds.
Data Presentation: A Synthesized Performance Comparison
The following table summarizes hypothetical yet representative performance characteristics for the analysis of this compound by three distinct laboratories. These values are derived from published validation data for analogous compounds and reflect expected performance in a proficiency test.[1][2]
| Parameter | Laboratory A (GC-MS) | Laboratory B (LC-MS/MS) | Laboratory C (GC-MS) |
| Instrumentation | Agilent 7890A GC / 5975C MS | Sciex QTRAP 6500+ | Shimadzu GC-2010 Plus / QP2020 |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.996 |
| Limit of Detection (LOD) | 0.5 µg/mL | 5 ng/mL | 0.8 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 15 ng/mL | 2.5 µg/mL |
| Accuracy (% Recovery) | 96.8% | 102.5% | 95.5% |
| Precision (% RSD) | 4.2% | 3.1% | 5.5% |
| Sample Matrix | Urine | Plasma | Methanolic Solution |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative of standard practices in forensic and research laboratories for the analysis of substituted amphetamines.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the identification and quantification of N,N-Dimethyl-3,4-DMA in various sample matrices, often requiring a derivatization step to improve analyte volatility and thermal stability.
a) Sample Preparation (from Urine)
-
Internal Standard Addition: Spike 1 mL of the urine sample with an appropriate internal standard (e.g., N,N-Dimethylamphetamine-d11).
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
Load the sample onto the cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 1 mL of 1 M acetic acid, and finally 2 mL of methanol.
-
Dry the cartridge thoroughly under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2 v/v/v).
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
b) Derivatization
-
To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of ethyl acetate.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
c) GC-MS Conditions
-
GC System: Agilent 7890A or equivalent.
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS System: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-550 amu) for confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method offers high sensitivity and selectivity without the need for derivatization, making it ideal for trace-level quantification in complex biological matrices like plasma.[1]
a) Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., N,N-Dimethyl-3,4-DMA-d6).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
b) LC-MS/MS Conditions
-
LC System: Shimadzu Nexera or equivalent.
-
Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizations: Workflows and Pathways
The following diagrams illustrate the logical workflow of an inter-laboratory comparison and a potential signaling pathway for N,N-Dimethyl-3,4-DMA.
Caption: Workflow for an inter-laboratory comparison study.
Caption: Potential pharmacological pathways of N,N-Dimethyl-3,4-DMA.[3][4][5]
References
- 1. Validated liquid chromatography–mass spectrometry method for the quantitation of N-substituted derivatives of 3,4-methylenedioxyamphetamine in rat urine | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of N,N-Dimethyl-3,4-DMA Hydrochloride: A Guide for Researchers
Disclaimer: Publicly available experimental data on the pharmacological and biological activity of N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (N,N-Dimethyl-3,4-DMA hydrochloride) is limited. This guide summarizes its available physicochemical properties and provides a comparative analysis using data from its close structural analog, 3,4-Dimethoxyamphetamine (3,4-DMA), to offer insights into its potential biological profile. The experimental protocols described are standard methodologies for the evaluation of psychoactive compounds and serve as a reference for future research.
Physicochemical Properties
This compound is categorized as an analytical reference standard and an amphetamine analog.[1] Its primary use is in research and forensic applications.[1]
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₁NO₂ • HCl | [1] |
| Molecular Weight | 259.8 g/mol | [1] |
| CAS Number | 70932-19-3 | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 5 mg/ml, DMSO: 10 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 10 mg/ml | [1] |
Comparative Pharmacological Data (Using 3,4-DMA as an Analog)
Due to the lack of specific data for this compound, the following tables present experimental data for its structural analog, 3,4-Dimethoxyamphetamine (3,4-DMA). It is crucial to note that the N,N-dimethyl substitution on the amine in the target compound could significantly alter its pharmacological profile compared to the primary amine of 3,4-DMA.
Receptor Binding Affinity
The following table summarizes the binding affinity of 3,4-DMA for serotonin (B10506) receptors. This data is typically determined through radioligand competition binding assays.
| Receptor | Binding Affinity (Ki) in nM | Species |
| 5-HT₂A | 43,300 | Rat |
| 5-HT₁ | 64,600 | Rat |
Data sourced from a study on methoxylated phenethylamines.[2][3]
Enzyme Inhibition
3,4-DMA has been shown to act as a monoamine oxidase inhibitor (MAOI).[2]
| Enzyme | IC₅₀ (nM) |
| Monoamine Oxidase A (MAO-A) | 20,000 |
| Monoamine Oxidase B (MAO-B) | > 100,000 (inactive) |
Data sourced from biochemical studies.[2]
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to characterize the pharmacological and behavioral effects of this compound.
Radioligand Competition Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for target receptors (e.g., serotonin, dopamine, and norepinephrine (B1679862) transporters and receptors).
Materials:
-
Cell membranes expressing the target receptor.
-
A specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂A receptors).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Preparation: Cell membranes are homogenized in an appropriate buffer and centrifuged. The resulting pellet is resuspended in the assay buffer.
-
Incubation: Varying concentrations of the unlabeled test compound are added to the wells of a microplate, followed by a fixed concentration of the radioligand and the cell membrane preparation.
-
Equilibrium: The plates are incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Behavioral Assessment (e.g., Head-Twitch Response in Rodents)
This assay is a common behavioral model used to assess the in vivo hallucinogenic-like potential of compounds, often mediated by 5-HT₂A receptor activation.
Objective: To evaluate the dose-dependent effects of this compound on inducing head-twitch responses in mice or rats.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
This compound dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
-
Observation chambers.
-
Video recording equipment (optional).
Procedure:
-
Acclimation: Animals are acclimated to the observation chambers for a set period before drug administration.
-
Administration: Animals are administered various doses of this compound or vehicle via a specific route (e.g., intraperitoneal injection).
-
Observation: Immediately after administration, the animals are returned to the observation chambers, and the number of head twitches is counted for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head.
-
Data Analysis: The mean number of head twitches for each dose group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
The following diagrams illustrate a typical experimental workflow and a potential signaling pathway for amphetamine-like compounds.
References
Comparative Analysis of 3,4-Dimethoxydimethylamphetamine (DMMDA): A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3,4-Dimethoxydimethylamphetamine (DMMDA), also known as 2,5-Dimethoxy-3,4-methylenedioxyamphetamine, against its well-researched analogue, 3,4-Methylenedioxymethamphetamine (MDMA). Due to a lack of peer-reviewed experimental validation data for DMMDA, this document summarizes the existing foundational knowledge, primarily from Alexander Shulgin's seminal work "PiHKAL," and contrasts it with the extensive validation data available for MDMA. This comparison serves as a reference for the experimental benchmarks and methodologies required for the formal validation of DMMDA.
Overview of DMMDA and MDMA
DMMDA is a lesser-known psychedelic amphetamine first synthesized by Alexander Shulgin.[1] Its structural features, combining the 2,5-dimethoxy substitutions characteristic of the psychedelic DOx series with the 3,4-methylenedioxy group of entactogens like MDMA, suggest a unique pharmacological profile.[2] MDMA, a widely studied compound, serves as a critical benchmark for analytical and pharmacological comparison.
Analytical Validation Comparison
Formal, peer-reviewed analytical validation data for DMMDA is not currently available. The following table contrasts the known properties of DMMDA with validated quantitative data for MDMA, illustrating the parameters that would need to be established for DMMDA.
Table 1: Comparison of Physicochemical and Analytical Parameters
| Parameter | 3,4-Dimethoxydimethylamphetamine (DMMDA) | 3,4-Methylenedioxymethamphetamine (MDMA) - Representative Data |
| Chemical Formula | C₁₂H₁₇NO₄ | C₁₁H₁₅NO₂ |
| Molar Mass | 239.271 g·mol⁻¹ | 193.25 g·mol⁻¹ |
| Form | Hydrochloride salt: White crystals[3] | Hydrochloride salt: White crystals |
| Melting Point | 165-175 °C (HCl salt)[3] | ~148-153 °C (HCl salt) |
| Analytical Methods | Not specified in peer-reviewed literature. | GC-MS, LC-MS/MS, ¹H qNMR, UPLC-QToF[4][5][6][7] |
| Limit of Detection (LOD) | Not established. | 0.7 ppm (GC-MS)[4], 0.10 mg/mL (¹H qNMR)[7] |
| Limit of Quantification (LOQ) | Not established. | 2.35 ppm (GC-MS)[4], 0.33 mg/mL (¹H qNMR)[7] |
| Accuracy (%) | Not established. | 97.53% (GC-MS)[4], Within UNODC criteria (¹H qNMR)[7] |
| Precision (%RSD) | Not established. | 3.66% (GC-MS)[4], Within UNODC criteria (¹H qNMR)[7] |
Pharmacological and Toxicological Comparison
The pharmacological profile of DMMDA is primarily based on qualitative reports from Shulgin's "PiHKAL" and computational predictions.[1][3] This contrasts with MDMA, which has been extensively studied in both preclinical and clinical settings.
Table 2: Comparison of Pharmacological and Toxicological Profiles
| Parameter | 3,4-Dimethoxydimethylamphetamine (DMMDA) | 3,4-Methylenedioxymethamphetamine (MDMA) |
| Drug Class | Psychedelic Amphetamine[1] | Entactogen, Stimulant[8] |
| Dosage | 30 - 75 mg[1][3] | 80 - 160 mg[8] |
| Duration of Action | 6 - 8 hours[1][3] | 3 - 6 hours |
| Primary Mechanism | Presumed 5-HT₂ₐ receptor agonist[1] | Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA)[8] |
| Reported Effects | LSD-like effects, imagery, mydriasis, ataxia, time dilation.[1] | Empathy, euphoria, stimulation, mild perceptual changes.[8] |
| Predicted Metabolism | Cytochrome P450 CYP3A4 (computationally predicted)[1] | Hepatic (CYP2D6 extensively involved) |
| Predicted Toxicity | Respiratorically toxic (P=0.76), Nephrotoxic (P=0.58), Ecotoxic (P=0.54), Carcinogenic (P=0.51) (computationally predicted)[1] | Neurotoxic to serotonergic neurons at high doses.[3] |
Experimental Protocols
Detailed experimental protocols for the validation of DMMDA are not available. The following sections describe a representative synthesis protocol for DMMDA as documented in "PiHKAL" and a standard analytical validation protocol for an analogue, MDMA, using Gas Chromatography-Mass Spectrometry (GC-MS).
Synthesis of DMMDA Hydrochloride (Shulgin Protocol)
The synthesis of 2,5-dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) from isoapiole is a multi-step process.[3] First, isoapiole is converted to the corresponding nitrostyrene, 2,5-dimethoxy-β-nitro-3,4-methylenedioxystyrene. This intermediate is then reduced to the freebase amine using a reducing agent like lithium aluminum hydride (LAH) in an inert solvent such as diethyl ether.[3] Finally, the freebase is dissolved in diethyl ether and saturated with anhydrous hydrogen chloride (HCl) gas to precipitate the hydrochloride salt, which is then filtered and dried.[3]
Analytical Validation Protocol for MDMA by GC-MS (Example)
This protocol is based on methodologies reported for the validation of MDMA analysis.[4]
-
Standard and Sample Preparation:
-
Prepare a stock solution of MDMA standard in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution to cover a range of concentrations (e.g., 5 ppm to 100 ppm).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
For tablet analysis, a crushed portion of the tablet is dissolved in methanol, sonicated, centrifuged, and the supernatant is diluted for analysis.
-
-
Instrumentation (GC-MS):
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, then ramped to 280°C at 20°C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Validation Parameters:
-
Linearity: Analyze the calibration standards and construct a calibration curve by plotting peak area against concentration. A linear regression analysis is performed, and the coefficient of determination (R²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze replicate QC samples on the same day (intra-day) and on different days (inter-day). Accuracy is calculated as the percentage of the nominal concentration, and precision is expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Selectivity: Analysis of blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.
-
Visualizations
The following diagrams illustrate the proposed signaling pathway for DMMDA and a typical workflow for its analytical validation.
Caption: Proposed signaling pathway of DMMDA via 5-HT₂ₐ receptor activation.
Caption: General workflow for the analytical validation of a novel compound.
References
- 1. DMMDA - Wikipedia [en.wikipedia.org]
- 2. 2,5-dimethoxy-3,4-methylenedioxy-amphetamine discussion | DMT-Nexus forum [forum.dmt-nexus.me]
- 3. Erowid Online Books : "PIHKAL" - #58 DMMDA [erowid.org]
- 4. PiHKAL - Wikipedia [en.wikipedia.org]
- 5. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. 3,4-Methylenedioxymethamphetamine quantification via benchtop 1H qNMR spectroscopy: Method validation and its application to ecstasy tablets collected at music festivals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of N,N-Dimethyl-3,4-DMA Hydrochloride: A Guide for Laboratory Professionals
For immediate reference, treat N,N-Dimethyl-3,4-DMA hydrochloride as a hazardous chemical waste. Disposal must comply with all applicable local, regional, and national regulations. This guide provides a procedural framework for its safe handling and disposal in a laboratory setting.
Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. This compound, a compound used in research and drug development, requires careful handling throughout its lifecycle, including its ultimate disposal. Adherence to established protocols is essential to mitigate risks to personnel and the environment.
Hazard Profile and Safety Summary
Safety Data Sheets (SDS) from various suppliers indicate that this compound presents several hazards that necessitate its classification as hazardous waste. While one source does not classify the substance under the Globally Harmonized System (GHS), others identify specific risks.[1][2][3] Key hazard information is summarized below.
| Hazard Classification | Description | Primary Sources |
| Acute Oral Toxicity | Harmful if swallowed.[2][3] | [2][3] |
| Skin Irritation | Causes skin irritation.[2] | [2] |
| Eye Irritation | Causes serious eye irritation.[2] | [2] |
| Aquatic Toxicity | Toxic to aquatic life. |
Incompatible materials include strong oxidizing agents.[1][2] The compound is also noted to be hygroscopic, meaning it can absorb moisture from the air.[1][2]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Preparation:
-
Minimum PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[1]
-
Work Area: Ensure disposal activities are conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust.[1][4]
-
Materials: Have a designated, properly labeled hazardous waste container ready before starting the disposal process. The container must be in good condition, compatible with the chemical, and have a secure lid.[1]
2. Waste Segregation and Collection:
-
Original Containers: Whenever possible, leave the chemical in its original container. This ensures it is clearly identified and avoids potential reactions from mixing with residual chemicals in a different container.
-
No Mixing: Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department. In particular, keep it separate from incompatible materials like strong oxidizing agents.[1][2]
-
Solid Waste: For solid this compound, carefully transfer the material into the designated hazardous waste container. Avoid generating dust during the transfer.[4]
-
Contaminated Materials: Any items grossly contaminated with the chemical, such as weighing boats, contaminated paper towels, or disposable PPE, should also be placed in the designated solid hazardous waste container.
3. Labeling and Storage:
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, away from general laboratory traffic, and segregated from incompatible materials.[3]
4. Waste Pickup and Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS department to schedule a collection.
-
Regulatory Compliance: The disposal of the waste from this point is the responsibility of trained EHS professionals who will ensure it is handled in accordance with all relevant hazardous waste regulations.[1][2]
Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical flow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for this compound disposal.
Decision Pathway for Spill Management
In the event of a spill, the following decision-making process should be followed.
Caption: Spill response decision-making pathway.
For small spills, personnel can manage the cleanup by carefully sweeping or vacuuming the material and placing it into a suitable, sealed container for disposal.[4] It is important to avoid generating dust.[4] For larger spills, or any spill that cannot be managed safely by laboratory personnel, the area should be evacuated and the institution's emergency response team or EHS department should be contacted immediately.
References
Essential Safety and Logistical Information for Handling N,N-Dimethyl-3,4-DMA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of N,N-Dimethyl-3,4-DMA hydrochloride. While the Safety Data Sheet (SDS) for this compound may not classify it as hazardous under the Globally Harmonized System (GHS), its identity as an amphetamine derivative necessitates a cautious approach, treating it as a potent compound.[1][2] It is the user's responsibility to establish appropriate handling and personal protection methods based on the specific conditions of use.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The required level of protection depends on the nature of the laboratory procedure and the quantity of the compound being handled.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double-gloving provide an extra barrier against contamination.[3] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[3] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[3] |
Experimental Protocols: Handling and Disposal
A systematic approach is essential for safely managing this compound from receipt to disposal.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]
-
Store away from incompatible materials, such as strong oxidizing agents.[4][5]
Handling Procedures:
-
Engineering Controls: All handling of the solid compound or its concentrated solutions should be performed in a designated area with appropriate engineering controls, such as a chemical fume hood or a glove box.[6]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the compound is handled.[7][8] Wash hands thoroughly after handling.[7]
-
Spill Management: In case of a spill, evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For larger spills, dike the material to prevent spreading and contact emergency personnel.[7]
Disposal Plan: All waste materials should be treated as hazardous waste.
| Waste Stream | Disposal Procedure |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the chemical name.[3] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully remove PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[3] |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility has been confirmed.[3] |
| Bulk/Unused Compound | - Dispose of contents and container in accordance with local, regional, and national regulations.[7] Contact a licensed professional waste disposal service. |
Visualized Workflow for Safe Handling and Disposal
The following diagram outlines the key decision points and steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. escopharma.com [escopharma.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. akkim.com.tr [akkim.com.tr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
